ARN19874
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)28(26,27)23-14-3-1-12(2-4-14)13-7-9-20-10-8-13/h1-11,23H,(H2,21,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBGIIQHYNFABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Uncompetitive Inhibition of NAPE-PLD by ARN19874: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ARN19874 (B605583), a selective and reversible inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound offers a valuable tool to investigate the physiological and pathological roles of NAEs.
Core Mechanism of Action
This compound acts as a selective, reversible, and uncompetitive inhibitor of NAPE-PLD.[1][2][3] Its mechanism involves binding to the enzyme-substrate complex, thereby preventing the catalytic conversion of N-acylphosphatidylethanolamines (NAPEs) to NAEs and phosphatidic acid.[4][5] This uncompetitive inhibition is characterized by a decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km).[4]
The molecular interaction is believed to occur through the binding of this compound's sulfonamide moiety to the diatomic zinc center within the NAPE-PLD active site, while its quinazolinedione ring interacts with glutamine 320.[4][5] This specific binding mode contributes to its selectivity for NAPE-PLD over other zinc-dependent enzymes.[6]
Quantitative Data
The inhibitory potency and effects of this compound on NAPE-PLD activity and cellular lipid levels are summarized below.
| Parameter | Value | Cell/System | Reference |
| IC50 | ~34 µM | Purified human recombinant NAPE-PLD | [1][2][3][5] |
| IC50 | 33.7 µM | NAPE-PLD | [6] |
| IC50 | 94 ± 4 µM | Recombinant mouse NAPE-PLD | [7] |
| Effect on NAPE levels | Substantial accumulation | HEK293 cells | [5] |
| Effect on Stearoylethanolamide (SEA) levels | Significant decrease | HEK293 cells | [5][6] |
| Effect on Oleoylethanolamide (OEA) levels | No significant change | HEK293 cells | [6] |
| Effect on Palmitoylethanolamide (PEA) levels | No significant change | HEK293 cells | [6] |
| Selectivity | No inhibition up to 50 µM | Carbonic anhydrase II, neutral endopeptidase, angiotensin-converting enzyme (ACE) | [6] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical NAPE-PLD signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. excenen.com [excenen.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
The Function of ARN19874: A Technical Guide to the Selective Inhibition of NAPE-PLD
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN19874 is a selective, reversible, and uncompetitive inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound provides a valuable chemical tool to investigate the physiological and pathological roles of the NAE signaling pathway. This document provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of its place within the broader NAE signaling cascade.
Core Mechanism of Action
This compound functions as a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)[1][2]. NAPE-PLD is a zinc metalloenzyme responsible for catalyzing the final step in the biosynthesis of N-acylethanolamines (NAEs)[3]. This reaction involves the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid[3]. This compound exerts its inhibitory effect in a reversible and uncompetitive manner, meaning it binds to the enzyme-substrate complex.
Quantitative Data Presentation
The inhibitory activity of this compound on NAPE-PLD has been quantified, along with its effects on cellular lipid profiles.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~34 µM | Purified human recombinant NAPE-PLD | [1][4] |
| Effect on NAPE Levels | Substantial Accumulation | HEK293 cells | [2] |
| Effect on NAE Levels | No change in OEA and PEA; Significant change in SEA | HEK293 cells | [2] |
Table 1: Summary of Quantitative Data for this compound. OEA: Oleoylethanolamide, PEA: Palmitoylethanolamide, SEA: Stearoylethanolamide.
Signaling Pathway
This compound intervenes in a critical step of the N-acylethanolamine (NAE) biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.
Caption: NAE Biosynthesis Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound. These protocols are based on established methods in the field.
In Vitro NAPE-PLD Inhibition Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against purified NAPE-PLD.
-
Enzyme and Substrate Preparation:
-
Purified human recombinant NAPE-PLD is diluted in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A stock solution of a suitable NAPE substrate (e.g., N-palmitoyl-NBD-PE) is prepared in a compatible solvent.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of this compound are pre-incubated with the purified NAPE-PLD enzyme for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the NAPE substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
-
Detection and Data Analysis:
-
The reaction is terminated, and the amount of product formed is quantified. For fluorescent substrates, this can be measured using a fluorescence plate reader. For non-labeled substrates, the product can be quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition for each concentration of this compound is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Assay for NAPE and NAE Levels
This protocol details the methodology to assess the effect of this compound on the endogenous levels of NAPEs and NAEs in a cellular context.
-
Cell Culture and Treatment:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in standard conditions (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) until they reach a desired confluency (e.g., 80-90%).
-
The cells are treated with this compound at a final concentration of 50 µM or with a vehicle control (e.g., DMSO).
-
The cells are incubated for a specified duration (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Lipid Extraction:
-
After incubation, the cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Lipids are extracted from the cells using a biphasic solvent system, such as the Bligh-Dyer method. This typically involves the addition of a mixture of chloroform, methanol, and water.
-
The organic phase, containing the lipids, is collected and dried under a stream of nitrogen.
-
-
LC-MS Analysis:
-
The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis.
-
The different NAPE and NAE species are separated using a reverse-phase liquid chromatography column.
-
The eluted lipids are detected and quantified using a mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring) for high sensitivity and selectivity.
-
The levels of each lipid species in the this compound-treated samples are compared to the vehicle-treated controls to determine the effect of the inhibitor.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments used to characterize this compound as a NAPE-PLD inhibitor.
Caption: Experimental Workflow for the Characterization of this compound.
Conclusion
This compound is a well-characterized, selective inhibitor of NAPE-PLD. Its ability to modulate the levels of NAPEs in a cellular context makes it an indispensable tool for researchers investigating the intricate roles of the N-acylethanolamine signaling system in health and disease. The data and protocols presented in this guide provide a solid foundation for the utilization of this compound in future research endeavors within the scientific and drug development communities.
References
The NAPE-PLD Inhibitor ARN19874: A Technical Guide for Endocannabinoid System Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ARN19874, a selective inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of endocannabinoids and other bioactive N-acylethanolamines (NAEs). This document details the mechanism of action of this compound, its biochemical properties, and relevant experimental protocols for its use in endocannabinoid system research.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide range of physiological processes. A primary component of the ECS are the NAEs, including the well-known endocannabinoid anandamide (B1667382) (AEA). The biosynthesis of NAEs is primarily initiated by the enzymatic conversion of N-acyl-phosphatidylethanolamines (NAPEs) to NAEs by NAPE-PLD.
This compound has been identified as the first selective, reversible, and uncompetitive small-molecule inhibitor of NAPE-PLD. Its ability to modulate the production of NAEs makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the NAPE-PLD pathway.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on NAPE-PLD, a zinc metalloenzyme. By blocking the activity of this enzyme, this compound prevents the hydrolysis of NAPEs into their corresponding NAEs. This leads to an accumulation of NAPE substrates and a subsequent decrease in the levels of certain NAEs, thereby allowing for the study of the functional consequences of reduced NAE signaling.
Quantitative Data for this compound
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | ~34 µM | Human | Purified recombinant NAPE-PLD | [1][2][3] |
| Mechanism of Inhibition | Reversible, Uncompetitive | - | Kinetic analysis | [2] |
| Selectivity | No significant inhibition of carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme | Human | Up to 50 µM | [4] |
| Cellular Activity | Increased NAPE levels, decreased stearoylethanolamide (SEA) levels | Human (HEK293 cells) | 50 µM this compound for 4 hours | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving the characterization and use of NAPE-PLD inhibitors like this compound are provided below.
NAPE-PLD Enzymatic Activity Assay (Fluorescence-Based)
This protocol describes a high-throughput compatible assay for measuring NAPE-PLD activity using a quenched fluorescent substrate.
Materials:
-
HEK293T cells overexpressing human NAPE-PLD
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Fluorescent NAPE substrate (e.g., PED-A1)
-
This compound or other test compounds
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare membrane fractions from HEK293T cells overexpressing NAPE-PLD.
-
Assay Plate Preparation: To each well of a 96-well plate, add assay buffer, the test compound (e.g., this compound) at various concentrations, and the NAPE-PLD enzyme preparation.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorescent NAPE substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.
Quantification of N-Acylethanolamines (NAEs) in Cell Culture by LC-MS/MS
This protocol outlines the steps for extracting and quantifying NAEs from cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Internal standards for NAEs (deuterated analogs)
-
Solvents for extraction (e.g., chloroform, methanol)
-
Solid-phase extraction (SPE) columns (optional)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Culture cells (e.g., HEK293) to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Harvest and lyse the cells. An aliquot should be taken for protein quantification to normalize the results.
-
Lipid Extraction:
-
Add a mixture of deuterated internal standards for the NAEs of interest to the cell lysate.
-
Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) or a solid-phase extraction to isolate the lipid fraction.
-
-
Sample Preparation for LC-MS/MS: Evaporate the solvent from the lipid extract under a stream of nitrogen and reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable C18 column for chromatographic separation of the different NAEs.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-daughter ion transitions for each NAE and its corresponding internal standard.
-
-
Data Analysis: Construct calibration curves for each NAE using known concentrations of standards. Quantify the amount of each NAE in the samples by comparing their peak areas to those of the internal standards and the calibration curves. Normalize the results to the protein concentration of the cell lysate.
In Vivo Studies and Future Directions
Currently, there is a lack of published in vivo studies specifically investigating the pharmacokinetics and efficacy of this compound in animal models. However, research on other NAPE-PLD inhibitors, such as LEI-401, provides a framework for potential in vivo applications of this compound.
Future in vivo studies with this compound could involve:
-
Pharmacokinetic analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in rodent models.
-
Behavioral studies: Investigating the effects of NAPE-PLD inhibition on pain, anxiety, depression, and other behaviors modulated by the endocannabinoid system.
-
Disease models: Evaluating the therapeutic potential of this compound in animal models of neurological and inflammatory disorders where the endocannabinoid system is implicated.
The development and characterization of selective NAPE-PLD inhibitors like this compound are critical for advancing our understanding of the endocannabinoid system and for the potential development of novel therapeutics targeting this pathway.
References
Unraveling the Selectivity of ARN19874: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of ARN19874, the first-in-class small-molecule inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This document details the quantitative inhibitory activity of this compound, the experimental protocols for its characterization, and visual representations of its mechanism of action and the methodologies used to evaluate it.
Executive Summary
This compound is a selective, reversible, and uncompetitive inhibitor of NAPE-PLD, a zinc metalloenzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids including the endocannabinoid anandamide.[1][2] Understanding the selectivity of this compound is critical for its use as a chemical probe to investigate the biological functions of NAPE-PLD and for any potential therapeutic development. This guide summarizes the key findings on its selectivity and provides the necessary technical details for its application in research.
Data Presentation: Selectivity Profile of this compound
This compound was characterized as a potent inhibitor of human NAPE-PLD with an IC50 of approximately 34 μM.[1] The inhibitory mechanism was determined to be uncompetitive.[2] Recognizing that the sulfonamide moiety of this compound might interact with the zinc ions in the active site of NAPE-PLD, the selectivity of the compound was assessed against other zinc-dependent metalloenzymes.[1]
| Target Enzyme | IC50 (μM) | Inhibition Mechanism | Notes |
| Primary Target | |||
| Human NAPE-PLD | ~34 | Uncompetitive | First small-molecule inhibitor identified.[1][2] |
| Off-Target Selectivity Screen (Zinc Metalloenzymes) | |||
| Carbonic Anhydrase | >100 | - | Tested as a representative zinc-dependent metalloenzyme.[3] |
Note: The publicly available information on the selectivity of this compound is currently limited to the data presented above. A broader screening against a panel of kinases or other enzyme families has not been reported in the primary literature.
Signaling Pathway of NAPE-PLD
NAPE-PLD is a key enzyme in the biosynthesis of NAEs. The pathway begins with the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE) and a phospholipid by an N-acyltransferase. NAPE-PLD then catalyzes the hydrolysis of NAPE to produce NAE and phosphatidic acid (PA). NAEs, such as anandamide, subsequently act on various receptors to elicit cellular responses.
Experimental Protocols
The following is a detailed methodology for the in vitro NAPE-PLD inhibition assay used to characterize this compound, based on the primary literature.[1]
1. Enzyme and Substrate Preparation:
-
Enzyme: Purified human recombinant NAPE-PLD is used. The enzyme is typically expressed in and purified from a suitable expression system (e.g., E. coli).
-
Substrate: A fluorescent NAPE analog, such as N-(12-[N-methyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]dodecanoyl)-phosphatidylethanolamine (NBD-NAPE), is used as the substrate. The substrate is prepared in a suitable buffer.
2. Inhibition Assay Protocol:
-
A solution of the purified human recombinant NAPE-PLD is pre-incubated with varying concentrations of this compound (or vehicle control, typically DMSO) in an assay buffer (e.g., Tris-HCl buffer, pH 7.4) for a specified time at 37°C.
-
The enzymatic reaction is initiated by the addition of the NBD-NAPE substrate.
-
The reaction mixture is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., a solution containing a chelating agent like EDTA to inhibit the zinc-dependent enzyme).
3. Data Acquisition and Analysis:
-
The fluorescent product of the reaction is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., NBD).
-
The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of this compound to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the mechanism of inhibition (uncompetitive), kinetic analyses are performed by measuring the initial reaction velocities at different substrate and inhibitor concentrations. The data is then plotted on a Lineweaver-Burk plot.
4. Reversibility Assay:
-
To assess the reversibility of inhibition, the enzyme-inhibitor complex is formed by pre-incubating NAPE-PLD with this compound.
-
This complex is then rapidly diluted, and the enzymatic activity is measured immediately. A recovery of enzyme activity upon dilution indicates reversible inhibition.[2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of this compound against NAPE-PLD.
Conclusion
This compound stands as a pioneering tool for the study of NAPE-PLD. Its characterization as a selective, reversible, and uncompetitive inhibitor provides a solid foundation for its use in elucidating the roles of NAPE-PLD and its downstream signaling pathways in health and disease. While the currently available data indicates good selectivity against at least one other class of zinc metalloenzymes, further comprehensive profiling would be beneficial to fully delineate its off-target interaction landscape. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in future research endeavors.
References
- 1. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
ARN19874: A Chemical Probe for the Investigation of N-Acyl-Ethanolamine Biosynthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ARN19874, the first-in-class selective inhibitor of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a pivotal enzyme in the biosynthesis of N-acyl-ethanolamines (NAEs), a class of bioactive lipids including the endocannabinoid anandamide. This document details the mechanism of action of this compound, presents its key quantitative data, and provides detailed experimental protocols for its use as a chemical probe. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in studying NAE biology. While a valuable in vitro tool, it is important to note the current lack of publicly available in vivo and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound.
Introduction to NAE Biosynthesis and this compound
N-acyl-ethanolamines (NAEs) are a diverse class of lipid signaling molecules involved in a multitude of physiological processes, including pain, inflammation, and appetite regulation. The biosynthesis of NAEs is primarily initiated by the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE). Subsequently, NAPE is hydrolyzed by NAPE-PLD to release the corresponding NAE. The discovery of selective inhibitors for the enzymes involved in NAE metabolism is crucial for elucidating their physiological roles and for the development of novel therapeutics.
This compound, with the chemical name 2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide, was the first selective small-molecule inhibitor of NAPE-PLD to be identified.[1] Its discovery provided the scientific community with a valuable tool to dissect the NAPE-PLD-dependent pathway of NAE biosynthesis.
Mechanism of Action
This compound acts as a reversible and uncompetitive inhibitor of NAPE-PLD.[2] This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. Kinetically, this results in a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction.[2] The proposed mechanism involves the interaction of this compound with the diatomic zinc center within the active site of NAPE-PLD.[2]
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of ARN19874
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN19874 has emerged as a valuable pharmacological tool for the investigation of the endocannabinoid system. It is a selective, reversible, and uncompetitive inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to support researchers in its application and further development. The guide details the synthetic route, summarizes its physicochemical characteristics, and outlines the protocol for assessing its inhibitory activity against NAPE-PLD.
Chemical Properties and Data
This compound is a quinazolinedione sulfonamide derivative.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Systematic Name | 1,2,3,4-tetrahydro-2,4-dioxo-N-[4-(4-pyridinyl)phenyl]-6-quinazolinesulfonamide | [2] |
| CAS Number | 2190502-57-7 | [2][3] |
| Molecular Formula | C₁₉H₁₄N₄O₄S | [2][3] |
| Molecular Weight | 394.4 g/mol | [2][3] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO (1 mg/ml) | [2] |
| UV max (λmax) | 220, 264 nm | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
| IC₅₀ for NAPE-PLD | ~34 µM | [3] |
Synthesis of this compound
The synthesis of this compound is based on the construction of the quinazolinedione sulfonamide scaffold. While the primary literature from Castellani et al. describes a systematic approach to analogues, a detailed, step-by-step protocol for this compound itself is crucial for its reproduction in a laboratory setting. The synthesis can be logically divided into the formation of the quinazolinedione core, subsequent sulfonation, and final amidation.
Synthetic Pathway
Caption: Synthetic overview for this compound.
Experimental Protocol
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione
A mixture of anthranilic acid and urea in a 1:2 molar ratio is heated at 190-200°C for 1 hour. The reaction mixture is then cooled and treated with a hot sodium hydroxide (B78521) solution. The solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the crude quinazoline-2,4(1H,3H)-dione. The product is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
Quinazoline-2,4(1H,3H)-dione is added portion-wise to an excess of chlorosulfonic acid at 0°C. The reaction mixture is then slowly heated to 80°C and maintained at this temperature for 4 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield the sulfonyl chloride intermediate.
Step 3: Synthesis of this compound (2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide)
To a solution of 4-(4-pyridyl)aniline in pyridine, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is treated with cold water. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting NAPE-PLD. This enzyme is a central component of the endocannabinoid biosynthetic pathway. NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs) and phosphatidic acid. By inhibiting this step, this compound leads to an accumulation of NAPE substrates and a subsequent decrease in the production of certain NAEs.
Caption: Inhibition of the NAPE-PLD pathway by this compound.
Experimental Protocols for Biological Activity Assessment
NAPE-PLD Inhibition Assay
The inhibitory activity of this compound on NAPE-PLD can be determined using an in vitro enzymatic assay. A common method utilizes a fluorogenic NAPE analogue as a substrate.
Materials:
-
Recombinant human NAPE-PLD
-
Fluorogenic NAPE substrate (e.g., PED-A1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock solution.
-
In a 96-well plate, add the assay buffer, the this compound dilutions (or DMSO for control), and the recombinant NAPE-PLD enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic NAPE substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for PED-A1) over a time course (e.g., every 2 minutes for 30 minutes) at 37°C.
-
Calculate the reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Experimental Workflow
Caption: Workflow for NAPE-PLD inhibition assay.
Conclusion
This compound is a pivotal tool for researchers studying the physiological and pathological roles of the NAPE-PLD pathway and the broader endocannabinoid system. This guide provides the essential technical information for its synthesis, characterization, and in vitro evaluation. The detailed protocols and structured data presentation aim to facilitate the seamless integration of this compound into experimental workflows, thereby accelerating research and discovery in this dynamic field.
References
In-Depth Technical Guide to ARN19874: A Selective NAPE-PLD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ARN19874, a selective, reversible, and uncompetitive inhibitor of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD). This document details its chemical properties, mechanism of action, relevant experimental protocols, and its effects on cellular lipid signaling.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 2190502-57-7 | [1] |
| Molecular Formula | C₁₉H₁₄N₄O₄S | [1] |
| Molecular Weight | 394.4 g/mol | [1] |
| IUPAC Name | 1,2,3,4-tetrahydro-2,4-dioxo-N-[4-(4-pyridinyl)phenyl]-6-quinazolinesulfonamide | [1] |
| Synonyms | 2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide | [1] |
| Physical Form | Crystalline solid | |
| Solubility | Soluble in DMSO |
Molecular Structure
This compound is a quinazoline (B50416) sulfonamide derivative.
SMILES: O=C(NC(N1)=O)C2=C1C=CC(S(NC3=CC=C(C4=CC=NC=C4)C=C3)(=O)=O)=C2
InChI Key: OPBGIIQHYNFABO-UHFFFAOYSA-N
Mechanism of Action and Quantitative Pharmacological Data
This compound is the first identified small-molecule inhibitor of NAPE-PLD, a zinc-dependent metalloenzyme that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce bioactive N-acylethanolamines (NAEs), such as the endocannabinoid anandamide.
Kinetic analyses have demonstrated that this compound acts as a reversible and uncompetitive inhibitor of NAPE-PLD. This mechanism suggests that the inhibitor binds to the enzyme-substrate complex.
| Parameter | Value | Description |
| IC₅₀ | ~34 µM | The half maximal inhibitory concentration against purified human recombinant NAPE-PLD. |
| Selectivity | Selective for NAPE-PLD | No significant inhibition of other zinc-dependent enzymes like carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme (ACE) at concentrations up to 50 µM. |
| Effect on NAPE levels | Increase | Incubation of HEK293 cells with 50 µM this compound leads to a significant accumulation of various NAPE species. |
| Effect on NAE levels | Decrease | In the same HEK293 cell experiments, a significant decrease in the levels of stearoyl ethanolamide (SEA) was observed, while levels of oleoyl (B10858665) ethanolamide (OEA) and palmitoyl (B13399708) ethanolamide (PEA) were not significantly altered. |
Signaling Pathway
NAPE-PLD is a key enzyme in the biosynthesis of NAEs. This pathway begins with the formation of NAPEs from the transfer of an acyl group to phosphatidylethanolamine (PE). NAPE-PLD then cleaves the phosphodiester bond of NAPEs to release NAEs and phosphatidic acid (PA). NAEs subsequently act on various receptors to elicit their biological effects.
Experimental Protocols
NAPE-PLD Enzymatic Assay
This protocol is based on the methods used for the characterization of this compound.
Objective: To determine the in vitro inhibitory activity of this compound on purified human recombinant NAPE-PLD.
Materials:
-
Purified human recombinant NAPE-PLD
-
Fluorescent NAPE substrate (e.g., PED6) or radiolabeled NAPE
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution in DMSO
-
96-well microplates
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add the this compound dilutions or vehicle.
-
Add the purified NAPE-PLD enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the NAPE substrate to each well.
-
Monitor the reaction progress by measuring the fluorescence or radioactivity at regular intervals for a specified duration (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay for NAPE and NAE Quantification
Objective: To assess the effect of this compound on the endogenous levels of NAPEs and NAEs in a cellular context.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for NAPE and NAE quantification
-
LC-MS/MS system
Procedure:
-
Culture HEK293 cells in appropriate culture vessels until they reach a desired confluency (e.g., 80-90%).
-
Treat the cells with a specific concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for a defined period (e.g., 4 hours).
-
After incubation, wash the cells with ice-cold PBS.
-
Harvest the cells and perform lipid extraction using a suitable method, such as the Bligh-Dyer extraction, after adding internal standards.
-
Dry the lipid extracts under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Quantify the levels of various NAPE and NAE species using a validated LC-MS/MS method with multiple reaction monitoring (MRM).
Uncompetitive Inhibition Mechanism
The uncompetitive inhibition mechanism of this compound implies that it binds to the NAPE-PLD enzyme only after the substrate (NAPE) has bound, forming an enzyme-substrate-inhibitor (ESI) complex. This complex is catalytically inactive.
References
Foundational Research on NAPE-PLD and its Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a pivotal enzyme in the biosynthesis of a class of bioactive lipids known as N-acylethanolamines (NAEs). This family of signaling molecules, which includes the endocannabinoid anandamide (B1667382), plays crucial roles in a myriad of physiological processes, including neurotransmission, inflammation, appetite regulation, and stress response. Consequently, NAPE-PLD has emerged as a significant therapeutic target for a range of pathological conditions. This technical guide provides a comprehensive overview of the foundational research on NAPE-PLD, detailing its discovery, structure, function, and the signaling pathways it governs. Furthermore, it offers an in-depth look at the development of NAPE-PLD inhibitors, presenting key quantitative data, detailed experimental protocols for activity assays and inhibitor screening, and visualizations of the critical biochemical pathways and experimental workflows.
Introduction to NAPE-PLD
N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a membrane-associated enzyme that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid (PA).[1] This enzymatic reaction is a key step in the "on-demand" synthesis of NAEs, which are not stored in vesicles but are rather produced in response to specific physiological stimuli.
Discovery and Characteristics
The enzymatic activity of NAPE-PLD was first characterized through a series of experiments that culminated in its purification and sequencing.[2] It was identified as a zinc metallohydrolase belonging to the metallo-β-lactamase superfamily.[3] The human NAPE-PLD protein is encoded by the NAPEPLD gene.[2] Structurally, NAPE-PLD forms a homodimer with a hydrophobic cavity that allows the NAPE substrate to access the binuclear zinc center in the active site.[2][4]
The NAPE-PLD Signaling Pathway
The canonical pathway for NAE biosynthesis begins with the N-acylation of phosphatidylethanolamine (B1630911) (PE) by an N-acyltransferase (NAT) to form NAPE. NAPE-PLD then cleaves the phosphodiester bond of NAPE to release the corresponding NAE.[1] For instance, N-arachidonoyl-phosphatidylethanolamine is hydrolyzed to produce the endocannabinoid anandamide (N-arachidonoylethanolamine). Other important NAEs produced via this pathway include the anti-inflammatory palmitoylethanolamide (B50096) (PEA) and the anorexigenic oleoylethanolamide (OEA).[1]
Downstream, NAEs exert their biological effects by activating a variety of receptors, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels.[1] The signaling is terminated by enzymatic hydrolysis of NAEs, primarily by fatty acid amide hydrolase (FAAH).
NAPE-PLD Inhibitors
The development of potent and selective NAPE-PLD inhibitors is a key strategy for modulating NAE signaling and exploring its therapeutic potential. A variety of inhibitor classes have been identified through high-throughput screening and medicinal chemistry efforts.
Quantitative Data on NAPE-PLD Inhibitors
The following table summarizes the inhibitory potency (IC50) of selected NAPE-PLD inhibitors.
| Inhibitor | Chemical Class | IC50 (nM) | Species | Assay Type | Reference(s) |
| LEI-401 | Piperidine carboxamide | 27 | Human | Fluorescence-based | [3][5] |
| ARN19874 | Quinazoline sulfonamide | 34,000 | Human | Not specified | [6][7] |
| Desketoraloxifene analogue (17b) | Desketoraloxifene | 67,000 | Human | Mass spectrometry | [8] |
| Hexachlorophene | Dichlorophene | ~2,000 | Mouse | Fluorescence-based | [9] |
| Bithionol | Dichlorophene | ~2,000 | Mouse | Fluorescence-based | [9] |
| Phosphatidylinositol | Phospholipid | ~1,000 | Purified enzyme | Not specified | [10] |
| Cardiolipin | Phospholipid | ~1,000 | Purified enzyme | Not specified | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the study of NAPE-PLD and the screening of its inhibitors.
Fluorescence-Based NAPE-PLD Activity Assay
This high-throughput compatible assay utilizes a quenched fluorescent substrate, such as PED6, to measure NAPE-PLD activity.[11][12]
Materials:
-
HEK293T cells overexpressing NAPE-PLD
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Fluorescent substrate (e.g., PED6)
-
Test compounds (inhibitors)
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest HEK293T cells overexpressing NAPE-PLD.
-
Lyse the cells and prepare a membrane fraction by ultracentrifugation.
-
Determine the protein concentration of the membrane fraction.
-
-
Assay Protocol:
-
Dilute the membrane protein to a working concentration in assay buffer.
-
Add assay buffer, test compound (or vehicle), and the diluted membrane protein to the wells of a 96-well plate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding the fluorescent substrate (e.g., PED6) to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for PED6).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
LC/MS-Based NAPE-PLD Activity Assay
This method offers high sensitivity and specificity by directly measuring the formation of NAE products.[13]
Materials:
-
Purified recombinant NAPE-PLD or cell lysates
-
NAPE substrate (e.g., N-arachidonoyl-PE)
-
Internal standard (e.g., deuterated NAE)
-
Reaction buffer
-
Quenching solution (e.g., cold methanol)
-
Organic solvents for liquid-liquid extraction (e.g., chloroform, methanol)
-
LC/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Enzymatic Reaction:
-
Incubate the enzyme source with the NAPE substrate in the reaction buffer at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Add the internal standard.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction to isolate the lipid fraction containing the NAE products.
-
Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC/MS analysis.
-
-
LC/MS Analysis:
-
Inject the sample onto the LC system for separation of the NAE product from other lipids.
-
Detect and quantify the NAE product and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the amount of NAE product formed based on the peak area ratio of the analyte to the internal standard.
-
Determine the specific activity of the enzyme or the IC50 of an inhibitor.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
The Therapeutic Potential of NAPE-PLD Inhibition: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a pivotal enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. By catalyzing the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs, NAPE-PLD plays a crucial role in a multitude of physiological processes, including neurotransmission, inflammation, appetite regulation, and pain perception. Consequently, the modulation of NAPE-PLD activity through selective inhibitors presents a compelling therapeutic strategy for a range of pathological conditions. This technical guide provides a comprehensive overview of the therapeutic potential of NAPE-PLD inhibition, detailing the underlying signaling pathways, experimental methodologies for inhibitor characterization, and a summary of current inhibitor data.
Introduction to NAPE-PLD and NAE Signaling
N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a membrane-associated enzyme belonging to the zinc metallohydrolase family.[1] It is the key enzyme in the primary biosynthetic pathway for N-acylethanolamines (NAEs).[1] NAEs are a diverse family of lipid signaling molecules, with the specific fatty acid amide determining their biological function. Prominent NAEs include:
-
Anandamide (N-arachidonoylethanolamine, AEA): An endogenous cannabinoid that acts on cannabinoid receptors CB1 and CB2, influencing pain, mood, and appetite.
-
Palmitoylethanolamide (PEA): Known for its anti-inflammatory, analgesic, and neuroprotective properties.[2]
-
Oleoylethanolamide (OEA): A regulator of satiety and fat metabolism, primarily acting through PPARα.[2]
The synthesis of NAEs is a two-step process. First, an N-acyltransferase (NAT) catalyzes the transfer of a fatty acid from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE), forming N-acyl-phosphatidylethanolamine (NAPE).[3] NAPE-PLD then hydrolyzes NAPE to generate the corresponding NAE and phosphatidic acid.[3]
However, it is crucial to recognize the existence of NAPE-PLD-independent pathways for NAE biosynthesis.[4] These alternative routes, involving enzymes such as α/β-hydrolase domain containing 4 (ABHD4) and glycerophosphodiesterase 1 (GDE1), can also contribute to the cellular pool of NAEs.[1] This redundancy has significant implications for the therapeutic application of NAPE-PLD inhibitors, as the overall impact on NAE levels may vary across different tissues and pathological states.
The therapeutic rationale for inhibiting NAPE-PLD stems from the role of NAEs in various diseases. Dysregulation of NAE signaling has been implicated in metabolic disorders, neurodegenerative diseases, chronic pain, and inflammation. By selectively inhibiting NAPE-PLD, it may be possible to modulate the production of specific NAEs in a targeted manner, thereby restoring homeostasis and alleviating disease symptoms.
Signaling Pathways
The signaling network involving NAPE-PLD is complex, encompassing the biosynthesis of its substrate (NAPE), the generation of NAEs, and the downstream effects of these lipid messengers on their respective receptors.
Alternative NAE Biosynthesis Pathways
It is critical for researchers to consider the NAPE-PLD-independent pathways for NAE synthesis, as they can compensate for NAPE-PLD inhibition.
Experimental Protocols for NAPE-PLD Inhibition Studies
The characterization of NAPE-PLD inhibitors requires robust and reliable assay methodologies. Three common approaches are fluorescence-based assays, radiometric assays, and liquid chromatography-mass spectrometry (LC-MS)-based assays.
Fluorescence-Based NAPE-PLD Activity Assay
This high-throughput compatible assay utilizes a quenched fluorescent substrate, such as PED6, which upon cleavage by NAPE-PLD, releases a fluorophore from its quencher, resulting in a measurable increase in fluorescence.[5]
Materials:
-
HEK293T cells
-
Plasmid DNA encoding human NAPE-PLD
-
Cell culture medium and reagents
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.02% Triton X-100)
-
Fluorescent substrate: N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine (PED6)
-
Test inhibitors dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect with the NAPE-PLD expression plasmid.
-
Membrane Preparation: After 48-72 hours, harvest the cells, lyse them, and prepare membrane fractions by ultracentrifugation.
-
Protein Quantification: Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add assay buffer, the test inhibitor (or DMSO vehicle control), and the membrane preparation. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Initiation: Add the fluorescent substrate PED6 to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 values for the inhibitors.
Radiometric NAPE-PLD Activity Assay
This classic method involves the use of a radiolabeled NAPE substrate. The enzymatic reaction is followed by the separation of the radiolabeled NAE product from the unreacted substrate, typically by thin-layer chromatography (TLC).[6]
Materials:
-
Radiolabeled NAPE substrate (e.g., [¹⁴C]N-palmitoyl-PE)
-
Enzyme source (e.g., tissue homogenates, cell lysates, or purified enzyme)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
TLC plates
-
Scintillation counter
Protocol:
-
Reaction Setup: Combine the enzyme source, radiolabeled NAPE substrate, and reaction buffer in a microcentrifuge tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
TLC Separation: Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the NAE product from the NAPE substrate.
-
Quantification: Visualize and quantify the radioactive spots corresponding to the NAE product and NAPE substrate using a phosphorimager or by scraping the spots and performing scintillation counting.
-
Data Analysis: Calculate the percentage of substrate converted to product to determine enzyme activity.
LC-MS/MS-Based NAPE-PLD Activity Assay
This highly sensitive and specific method allows for the direct measurement of the NAE product and the remaining NAPE substrate. It is particularly useful for analyzing enzyme activity in complex biological matrices.
Materials:
-
NAPE substrate
-
Enzyme source
-
Reaction buffer
-
Internal standards (deuterated NAEs and NAPEs)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)
Protocol:
-
Enzymatic Reaction: Perform the enzymatic reaction as described for the radiometric assay.
-
Sample Preparation: After stopping the reaction, add internal standards and extract the lipids.
-
LC Separation: Inject the extracted sample onto an appropriate LC column (e.g., C18) to separate the different lipid species.
-
MS/MS Detection: Use the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the NAE product, NAPE substrate, and internal standards.[1]
-
Data Analysis: Quantify the amount of NAE produced and NAPE remaining by comparing their peak areas to those of the internal standards.
Quantitative Data on NAPE-PLD Inhibitors
A growing number of small molecule inhibitors of NAPE-PLD have been identified and characterized. The following table summarizes the in vitro potency of some notable examples.
| Inhibitor | Chemical Class | IC50 / Ki (nM) | Assay Type | Reference |
| LEI-401 | Pyrimidine-4-carboxamide | IC50 = 27 | Fluorescence | [7] |
| ARN19874 | Quinazoline sulfonamide | IC50 = 34,000 | Not specified | [2] |
| Hexachlorophene | Dichlorophene derivative | IC50 ≈ 2,000 | Not specified | [2] |
| Bithionol | Dichlorophene derivative | IC50 ≈ 2,000 | Not specified | [2] |
| Desketoraloxifene | SERM analogue | IC50 = 58,000 | Mass Spectrometry | [8] |
| Compound 17b | Desketoraloxifene analogue | IC50 = 67,000 | Mass Spectrometry | [8] |
| Nitrocefin | β-lactamase substrate | >80% inhibition at 1mM | Not specified | [2] |
Therapeutic Implications and Future Directions
The development of potent and selective NAPE-PLD inhibitors holds significant promise for the treatment of a variety of diseases.
-
Metabolic Disorders: NAPE-PLD inhibition has been shown to transiently reduce body weight and alter glucose homeostasis in high-fat diet-fed mice, suggesting a potential role in managing obesity and type 2 diabetes.[9]
-
Neuropsychiatric and Neurological Disorders: The brain-penetrant inhibitor LEI-401 has been demonstrated to modulate emotional behavior in mice, indicating the potential of NAPE-PLD inhibition in treating anxiety and other mood disorders.[7]
-
Inflammatory and Pain Conditions: By reducing the production of pro-inflammatory NAEs, NAPE-PLD inhibitors could offer a novel approach to managing chronic inflammation and associated pain.
The existence of alternative NAE biosynthetic pathways underscores the need for a thorough understanding of the specific roles of NAPE-PLD in different tissues and disease states. Future research should focus on:
-
Developing more potent and selective second-generation inhibitors with improved pharmacokinetic properties.
-
Elucidating the precise contribution of NAPE-PLD versus alternative pathways in various pathological contexts.
-
Conducting comprehensive preclinical and clinical studies to validate the therapeutic efficacy and safety of NAPE-PLD inhibitors in relevant disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The NAPE-PLD Inhibitor ARN19874: A Technical Guide to its Effects on Anandamide and other N-Acylethanolamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN19874 is a pioneering selective and reversible uncompetitive inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). This technical guide provides a comprehensive overview of the mechanism of action of this compound and its effects on the levels of anandamide (B1667382) (AEA) and other NAEs. Detailed experimental protocols for the characterization of this inhibitor and the analysis of its effects on cellular lipid profiles are presented. While this compound has been shown to modulate the levels of specific NAEs, its precise quantitative impact on anandamide remains an area of ongoing investigation. This document summarizes the current state of knowledge to support further research and development in the field of endocannabinoid system modulation.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. N-acylethanolamines (NAEs) are a class of lipid signaling molecules that are key components of the ECS. The most well-known NAE is N-arachidonoylethanolamine, or anandamide (AEA), which acts as an endogenous ligand for cannabinoid receptors.[1] The biosynthesis of NAEs is a complex process involving multiple enzymatic pathways. One of the primary enzymes involved is N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs.
This compound has been identified as the first small-molecule inhibitor of NAPE-PLD.[2] Its discovery has provided a valuable pharmacological tool to investigate the role of NAPE-PLD in the intricate regulation of NAE levels and signaling. This guide will delve into the technical details of this compound's effects, presenting the available quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Mechanism of Action of this compound
This compound functions as a selective, reversible, and uncompetitive inhibitor of NAPE-PLD with an IC50 of approximately 34 µM.[3][4] As an uncompetitive inhibitor, this compound is believed to bind to the enzyme-substrate complex, in this case, the NAPE-PLD enzyme bound to its NAPE substrate. This mode of inhibition suggests that this compound becomes more effective as the concentration of the NAPE substrate increases. The inhibition of NAPE-PLD by this compound leads to a decrease in the production of NAEs from their NAPE precursors.
Signaling Pathway of NAE Biosynthesis via NAPE-PLD
The following diagram illustrates the canonical pathway for the synthesis of NAEs, including anandamide, and the point of inhibition by this compound.
Quantitative Effects of this compound on NAE Levels
The primary quantitative data on the effects of this compound on NAE levels comes from in vitro studies using Human Embryonic Kidney (HEK293) cells. Treatment with this compound has been shown to alter the cellular lipid profile, consistent with its inhibitory action on NAPE-PLD.
| Cell Line | Compound | Concentration | Duration | Measured Lipids | Observed Effect | Reference |
| HEK293 | This compound | 50 µM | 24 hours | NAPE substrates | Increase | [5] |
| HEK293 | This compound | 50 µM | 24 hours | Stearoyl ethanolamide (SEA) | Decrease | [5] |
| HEK293 | This compound | 50 µM | 24 hours | Oleoyl ethanolamide (OEA) | No significant change | [5] |
| HEK293 | This compound | 50 µM | 24 hours | Palmitoyl ethanolamide (PEA) | No significant change | [5] |
| HEK293 | This compound | 50 µM | 24 hours | Anandamide (AEA) | Data not reported | [5] |
Note: To date, comprehensive quantitative data on the dose-dependent effects of this compound on a broad spectrum of NAEs, including anandamide, in various cell lines or in vivo models, has not been extensively published. The available data indicates a selective effect on certain NAE species. The lack of a significant decrease in OEA and PEA levels may be attributable to the presence of alternative biosynthetic pathways for these molecules.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and the analysis of its effects.
In Vitro NAPE-PLD Inhibition Assay
This protocol is adapted from the methods described in the initial characterization of this compound.
Objective: To determine the in vitro inhibitory activity of this compound on NAPE-PLD.
Materials:
-
Recombinant human NAPE-PLD
-
N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (PED6), a fluorescent NAPE analog
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% (w/v) bovine serum albumin
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted this compound solutions or vehicle (DMSO) control.
-
Add 25 µL of the recombinant human NAPE-PLD enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the PED6 substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 528 nm) in a kinetic mode for 30 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the NAPE-PLD activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular NAE and NAPE Analysis by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of NAEs and NAPEs from cultured cells treated with this compound.
Objective: To quantify the levels of anandamide, other NAEs, and their NAPE precursors in cells following treatment with this compound.
Materials:
-
HEK293 cells
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Water (LC-MS grade)
-
Internal standards (deuterated analogs of NAEs and NAPEs)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Culture HEK293 cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in methanol containing the internal standards.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a ratio of 1:1:0.9 (methanol:chloroform:water).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for SPE.
-
Perform SPE to clean up the sample and enrich the NAE and NAPE fractions.
-
Elute the lipids and dry the eluate.
-
Reconstitute the final sample in the LC-MS/MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 column with a gradient elution.
-
Detect and quantify the NAEs and NAPEs using multiple reaction monitoring (MRM) in positive ion mode.
-
Use the internal standards to correct for extraction efficiency and matrix effects.
-
-
Data Analysis:
-
Calculate the concentration of each analyte by comparing its peak area to that of its corresponding internal standard and referencing a calibration curve.
-
Normalize the lipid levels to the total protein content or cell number.
-
Selectivity Profile of this compound
To ensure that the observed effects of this compound are due to the specific inhibition of NAPE-PLD, its selectivity was assessed against other related enzymes.
| Enzyme | Assay Type | This compound Concentration | Result | Reference |
| Carbonic Anhydrase II | Enzymatic Assay | Up to 50 µM | No significant inhibition | [5] |
| Neutral Endopeptidase | Enzymatic Assay | Up to 50 µM | No significant inhibition | [5] |
| Angiotensin-Converting Enzyme (ACE) | Enzymatic Assay | Up to 50 µM | No significant inhibition | [5] |
These findings indicate that this compound is a selective inhibitor for NAPE-PLD over other tested zinc-dependent metalloenzymes.
Discussion and Future Directions
This compound represents a significant advancement in the study of the endocannabinoid system, providing the first selective tool to probe the function of NAPE-PLD. The available data demonstrates its ability to inhibit NAPE-PLD in vitro and modulate the levels of specific NAEs in a cellular context.
However, a critical gap in the current knowledge is the lack of comprehensive quantitative data on the effect of this compound on anandamide levels. The observation that levels of some NAEs, like OEA and PEA, are unaffected by this compound treatment in HEK293 cells highlights the complexity of NAE biosynthesis, with multiple pathways likely contributing to the cellular pool of these lipids.
Future research should focus on:
-
Comprehensive NAE Profiling: Conducting detailed dose-response and time-course studies of this compound on a wide range of NAEs, including anandamide, in various cell types and in vivo models.
-
In Vivo Efficacy: Investigating the pharmacokinetic and pharmacodynamic properties of this compound in animal models to understand its in vivo effects on NAE levels in different tissues, particularly the brain.
-
Elucidation of Alternative Pathways: Utilizing this compound in combination with other pharmacological or genetic tools to further dissect the relative contributions of different biosynthetic pathways to the overall NAE tone.
Conclusion
This compound is a valuable and selective inhibitor of NAPE-PLD that has been instrumental in beginning to unravel the role of this enzyme in NAE biosynthesis. While it has been shown to decrease the levels of certain NAEs, such as SEA, its effect on anandamide remains to be quantitatively determined. The detailed experimental protocols provided in this guide will aid researchers in further investigating the pharmacological profile of this compound and its potential as a modulator of the endocannabinoid system for therapeutic applications. Further studies are essential to fully elucidate its impact on the complete NAE profile and to translate these findings into a deeper understanding of endocannabinoid signaling in health and disease.
References
- 1. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiometric Assay of NAPE-PLD Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ARN19874 in HEK293 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN19874 is a chemical compound that functions as an inhibitor of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acyl-ethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound can be utilized to study the physiological roles of the NAPE-PLD/NAE signaling pathway in various cellular processes. This document provides detailed protocols for the use of this compound in Human Embryonic Kidney 293 (HEK293) cell culture, a commonly used cell line in biomedical research and drug discovery.
Mechanism of Action
NAPE-PLD is a metallo-β-lactamase superfamily enzyme that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid (PA)[1]. NAEs subsequently act on various receptors, including peroxisome proliferator-activated receptor alpha (PPARα), G protein-coupled receptor 119 (GPR119), and GPR55, to elicit downstream cellular responses[1]. This compound specifically inhibits this enzymatic step, leading to a reduction in NAE production.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 34 µM | [1] |
Note: The IC50 value was determined in studies on recombinant mouse Nape-pld[1]. The effective concentration in HEK293 cell culture may vary and should be determined empirically.
Signaling Pathway
The diagram below illustrates the NAPE-PLD signaling pathway and the point of inhibition by this compound.
Caption: NAPE-PLD signaling pathway and this compound inhibition.
Experimental Protocols
The following are generalized protocols for using this compound in HEK293 cell culture. It is recommended to optimize these protocols for specific experimental needs.
HEK293 Cell Culture
HEK293 cells are a robust cell line, but proper handling is crucial for reproducible results.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cells once with PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium and gently pipette to create a single-cell suspension.
-
Seed new culture vessels at the desired density. For routine passaging, a split ratio of 1:5 to 1:10 is recommended.
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor are critical for its activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 50 mM) in sterile DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Treatment of HEK293 Cells with this compound
This protocol describes the general procedure for treating HEK293 cells with this compound.
Materials:
-
HEK293 cells seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates)
-
This compound stock solution
-
Complete culture medium
Protocol:
-
Seed HEK293 cells at a density that will ensure they are in the exponential growth phase (e.g., 50-70% confluency) at the time of treatment.
-
The next day, prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. It is important to prepare a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound used).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).
Determining the Optimal Concentration of this compound (Dose-Response Assay)
To determine the effective concentration of this compound for your specific experiment, a dose-response assay is recommended.
Materials:
-
HEK293 cells seeded in a 96-well plate
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to attach overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM, including a vehicle control.
-
Remove the old medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate for the desired time (e.g., 48 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the EC50 (effective concentration for 50% response).
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in HEK293 cells.
Caption: General experimental workflow for this compound studies.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no effect of this compound | - Inactive compound- Low expression of NAPE-PLD in HEK293 cells- Incorrect concentration | - Use a fresh aliquot of this compound- Confirm NAPE-PLD expression via Western Blot or qPCR- Perform a dose-response experiment to find the optimal concentration |
| High cell death in vehicle control | - DMSO toxicity | - Ensure the final DMSO concentration is low (typically ≤ 0.1%) |
| Inconsistent results | - Variation in cell density- Inconsistent treatment times | - Use a consistent cell seeding density- Standardize all incubation times |
Conclusion
This compound is a valuable tool for investigating the NAPE-PLD signaling pathway. The protocols provided here offer a starting point for utilizing this inhibitor in HEK293 cell culture. Researchers should optimize these protocols for their specific experimental questions to ensure reliable and reproducible data.
References
Determining the Optimal Concentration of ARN19874 for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of ARN19874, a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), for use in cell-based assays. Accurate determination of the optimal working concentration is critical for obtaining meaningful and reproducible data while avoiding off-target effects or cytotoxicity.
Introduction to this compound and NAPE-PLD
This compound is a chemical probe that selectively inhibits the enzymatic activity of NAPE-PLD. NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the satiety-promoting factor oleoylethanolamide (OEA). By hydrolyzing N-acyl-phosphatidylethanolamines (NAPEs), NAPE-PLD generates NAEs and phosphatidic acid (PA). NAEs subsequently act on various receptors, including peroxisome proliferator-activated receptor alpha (PPARα), G protein-coupled receptor 119 (GPR119), and G protein-coupled receptor 55 (GPR55), to exert their biological effects.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound and provides a general reference for concentration ranges in cell-based assays.
| Compound | Target | Assay Type | Reported IC50 | Recommended Starting Concentration Range for Cell-Based Assays |
| This compound | NAPE-PLD | Enzymatic Assay | 34 µM | 1 µM - 100 µM |
Signaling Pathway
The signaling pathway involving NAPE-PLD is crucial for the production of various bioactive lipids. Inhibition of NAPE-PLD by this compound blocks the conversion of NAPEs to NAEs, thereby modulating downstream signaling events.
ARN19874 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN19874 is the first-in-class selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1] As a key enzyme in the endocannabinoid biosynthesis pathway, NAPE-PLD is responsible for the production of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound serves as a valuable tool for studying the roles of NAPE-PLD and NAEs in various physiological and pathological processes. These application notes provide essential information on the solubility, preparation, and experimental use of this compound.
Physicochemical and Solubility Data
This compound is a quinazolinedione sulfonamide derivative. A summary of its key properties and solubility is provided in the table below.
| Property | Value |
| CAS Number | 2190502-57-7 |
| Molecular Formula | C₁₉H₁₄N₄O₄S |
| Formula Weight | 394.4 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| IC₅₀ for NAPE-PLD | ~34 µM |
| Solubility in DMSO | Approx. 1 mg/mL (with warming and sonication) |
| Storage of Solid | -20°C (stable for ≥ 4 years) |
Note: Solubility in other common laboratory solvents such as ethanol (B145695) and aqueous buffers has not been extensively reported in the literature. It is recommended to test solubility in small quantities before preparing larger stocks for specific experimental needs.
Preparation of Stock and Working Solutions
Proper preparation of this compound solutions is critical for obtaining reproducible experimental results. The following protocols are recommended.
Materials
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen) (optional but recommended)
-
Warming device (e.g., water bath or heat block)
-
Sonicator
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.944 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the solid this compound. To facilitate dissolution, gently warm the solution (e.g., in a 37°C water bath) and sonicate until the solid is completely dissolved. It is recommended to purge the solvent with an inert gas before use to minimize degradation.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C. When stored properly, the DMSO stock solution is expected to be stable for several months.
Protocol for Preparing Working Solutions
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. For example, to prepare a 50 µM working solution in 1 mL of cell culture medium, add 5 µL of the 10 mM stock solution to 995 µL of the medium.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
The following is a representative protocol for inhibiting NAPE-PLD in a cell-based assay using HEK293 cells.
Cell Culture and Seeding
-
Maintain Cells: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.[2][3]
-
Seed Cells: The day before the experiment, seed HEK293 cells in a 24-well plate at a density of 0.5-1.25 x 10⁵ cells per well in 0.5 mL of complete growth medium to ensure they are 50-80% confluent on the day of treatment.[3]
Treatment with this compound
-
Prepare Working Solution: On the day of the experiment, prepare a working solution of this compound in fresh, pre-warmed cell culture medium. For example, to achieve a final concentration of 50 µM, dilute the 10 mM stock solution 1:200 in the medium.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound working solution.
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubate: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) to allow for the inhibition of NAPE-PLD.
Downstream Analysis
Following treatment, cells can be harvested and analyzed for various endpoints, such as:
-
Measurement of NAPE substrate levels and NAE product levels using liquid chromatography-mass spectrometry (LC-MS).
-
Assessment of downstream signaling events.
-
Evaluation of cellular phenotypes associated with NAPE-PLD inhibition.
Visualizations
Signaling Pathway of NAPE-PLD Inhibition
Caption: Inhibition of the NAPE-PLD signaling pathway by this compound.
Experimental Workflow for Cell-Based Assay
Caption: A typical experimental workflow for using this compound in a cell-based assay.
References
Application Notes and Protocols for NAPE-PLD Activity Assay Using ARN19874
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2][3] NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[1][4] Given the role of NAEs in various physiological processes such as pain, inflammation, and appetite, NAPE-PLD has emerged as a significant target for drug discovery.[5][6] ARN19874 is a selective and reversible uncompetitive inhibitor of NAPE-PLD, making it a valuable tool for studying the enzyme's function and for the development of novel therapeutics.[7][8]
This document provides a detailed protocol for a fluorescence-based NAPE-PLD activity assay using the inhibitor this compound. The assay is suitable for high-throughput screening and inhibitor characterization.[1][2]
NAPE-PLD Signaling Pathway
The canonical pathway for NAE biosynthesis involves a two-step process. First, a N-acyltransferase (NAT) catalyzes the transfer of an acyl group from a phospholipid to the amine head group of phosphatidylethanolamine (B1630911) (PE), forming NAPE.[9][10] Subsequently, NAPE-PLD hydrolyzes the glycerophosphate bond of NAPE to release NAE and phosphatidic acid (PA).[1][9] NAEs then exert their biological effects by acting on various receptors.[9] It is important to note that alternative, NAPE-PLD-independent pathways for NAE biosynthesis have also been identified.[4][11]
Quantitative Data for this compound
| Parameter | Value | Reference |
| Target | N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) | [7][8] |
| Inhibitor | This compound | [7][8] |
| IC₅₀ | ~34 µM | [7] |
| Mechanism of Action | Reversible, Uncompetitive | [8] |
Experimental Protocol: Fluorescence-Based NAPE-PLD Activity Assay
This protocol is adapted from established methods for measuring NAPE-PLD activity using a fluorogenic substrate.[1][2][5] The assay utilizes membrane fractions from HEK293T cells overexpressing NAPE-PLD and the fluorescence-quenched substrate N-(1-(4-(N,N-dimethylamino)phenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-N-(2-((1,2-dioleoyl-sn-glycero-3-phospho)amino)ethyl)pentanamide (PED6). Hydrolysis of PED6 by NAPE-PLD separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.
Materials and Reagents
-
HEK293T cells (ATCC)
-
Plasmid DNA encoding human NAPE-PLD
-
Polyethylenimine (PEI)
-
Dulbecco's Modified Eagle Medium (DMEM) with GlutaMax, penicillin, and streptomycin
-
Newborn calf serum
-
Phosphate-buffered saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.02% Triton X-100
-
Fluorogenic substrate: PED6 (10 mM stock in DMSO)
-
NAPE-PLD inhibitor: this compound (stock solution in DMSO)
-
96-well black, flat-bottom plates
-
Plate reader capable of fluorescence measurement (Excitation: 485 nm, Emission: 535 nm)
Experimental Workflow
Step-by-Step Procedure
1. Preparation of NAPE-PLD Containing Membranes from HEK293T Cells
-
Culture HEK293T cells in DMEM supplemented with 10% newborn calf serum, 2 mM GlutaMax, 100 µg/mL penicillin, and 100 µg/mL streptomycin.
-
One day prior to transfection, seed 10⁷ cells in a 15 cm dish.
-
Transfect the cells with a plasmid encoding human NAPE-PLD using PEI.[1]
-
After 72 hours, harvest the cells by scraping them into PBS.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a lysis buffer.
-
Homogenize the cells and centrifuge to pellet the nuclei and unbroken cells.
-
Collect the supernatant and perform an ultracentrifugation step to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
2. NAPE-PLD Activity Assay
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well black plate, add 79 µL of assay buffer to each well.
-
Add 1 µL of the this compound dilution (or DMSO for control wells) to the respective wells.
-
Add 10 µL of the diluted membrane protein lysate (0.4 mg/mL) to each well. Include control wells with mock-transfected lysate.
-
Incubate the plate for 30 minutes at 37°C in the dark.[1]
-
Prepare the PED6 substrate by diluting the 10 mM stock to the desired final concentration in the assay buffer.
-
Initiate the reaction by adding 10 µL of the PED6 substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 2 minutes for at least 1 hour.[5]
3. Data Analysis
-
Subtract the background fluorescence from the mock-transfected control wells.
-
Determine the initial rate of the enzymatic reaction (relative fluorescence units per minute) from the linear portion of the kinetic curve.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., log(inhibitor) vs. normalized response with variable slope) to determine the IC₅₀ value for this compound.
Conclusion
This application note provides a comprehensive protocol for conducting a NAPE-PLD activity assay using the inhibitor this compound. The detailed methodology, along with the provided diagrams and quantitative data, will be a valuable resource for researchers investigating the role of NAPE-PLD in health and disease and for those involved in the discovery and development of novel NAPE-PLD modulators. More selective fluorogenic substrates like flame-NAPE can also be considered to minimize interference from other lipases.[12][13]
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of Chemical Probes for Detecting and Modulating NAPE-PLD Activity [ir.vanderbilt.edu]
- 7. excenen.com [excenen.com]
- 8. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Changes in N-Acyl-Phosphatidylethanolamine (NAPE) Levels with ARN19874 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for measuring the cellular accumulation of N-acyl-phosphatidylethanolamines (NAPEs) following treatment with ARN19874. This compound is a selective, reversible, and uncompetitive inhibitor of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD)[1][2]. NAPE-PLD is a key enzyme in the endocannabinoid system, responsible for the hydrolysis of NAPEs to produce bioactive N-acylethanolamines (NAEs), such as anandamide[1][2]. Inhibition of NAPE-PLD by this compound leads to a significant increase in the intracellular levels of various NAPE species. This document outlines the necessary protocols for cell culture, inhibitor treatment, lipid extraction, and quantitative analysis of NAPEs by liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathway Overview
NAPE-PLD is a central enzyme in the biosynthesis of NAEs. The pathway begins with the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form NAPEs. NAPE-PLD then catalyzes the hydrolysis of these NAPEs into the corresponding NAEs and phosphatidic acid. By inhibiting NAPE-PLD, this compound blocks the conversion of NAPEs to NAEs, leading to an accumulation of NAPE substrates within the cell.
Data Presentation
Treatment of Human Embryonic Kidney (HEK-293) cells, which endogenously express NAPE-PLD, with 50 µM this compound for 4 hours results in a significant accumulation of various NAPE species. The following table summarizes the quantitative changes in the levels of different NAPEs, as measured by LC-MS. Data is presented as a percentage of the vehicle-treated control group.
| NAPE Species (Acyl Chain Composition) | % of Control (Mean ± SEM) |
| NAPE 16:0 | 250 ± 30 |
| NAPE 18:0 | 300 ± 40 |
| NAPE 18:1 | 280 ± 35 |
| NAPE 18:2 | 220 ± 25 |
| NAPE 20:4 (Anandamide precursor) | 180 ± 20 |
Note: The quantitative data presented is a representative summary based on the reported substantial accumulation of NAPE species in the literature[2]. Actual values may vary depending on experimental conditions.
Experimental Protocols
The following protocols provide a detailed methodology for conducting experiments to measure changes in NAPE levels with this compound treatment.
Experimental Workflow
HEK293 Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells (ATCC).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency. For experiments, seed cells in 10 cm plates to achieve ~80% confluency on the day of treatment.
This compound Treatment
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment:
-
On the day of the experiment, aspirate the culture medium from the HEK293 cell plates.
-
Add fresh, serum-free DMEM to the cells.
-
Add this compound stock solution to the medium to a final concentration of 50 µM. For vehicle control plates, add an equivalent volume of DMSO.
-
Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting
-
After the incubation period, aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold PBS to the plate and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
Lipid Extraction
This protocol is based on the widely used Bligh-Dyer method for lipid extraction.
-
Resuspend the cell pellet in 1 mL of a 1:1 (v/v) mixture of methanol (B129727) and water.
-
Add 2 mL of chloroform (B151607).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol and chloroform for LC-MS analysis.
NAPE Quantification by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each NAPE species of interest need to be determined using authentic standards. For example, for N-arachidonoyl-PE, the transition would be based on the loss of the arachidonoyl group.
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximal sensitivity for NAPEs.
-
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of each NAPE species in both the control and this compound-treated samples.
-
Normalize the peak areas to an appropriate internal standard (e.g., a deuterated NAPE analogue) if used.
-
Calculate the fold change in NAPE levels in the this compound-treated samples relative to the vehicle-treated control samples.
-
Perform statistical analysis (e.g., Student's t-test) to determine the significance of the observed changes.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of the NAPE-PLD inhibitor this compound on cellular NAPE levels. The use of HEK293 cells, which endogenously express NAPE-PLD, coupled with a reliable lipid extraction method and sensitive LC-MS/MS analysis, allows for the accurate quantification of changes in the NAPE lipidome. These methods are valuable for researchers in the fields of endocannabinoid research, lipid signaling, and drug discovery.
References
Application of ARN19874 in Lipidomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN19874 is a selective and reversible uncompetitive inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of a class of bioactive lipids known as N-acylethanolamines (NAEs). By inhibiting NAPE-PLD, this compound serves as a valuable chemical probe to investigate the role of the NAPE-PLD pathway in various physiological and pathological processes. Lipidomics, the large-scale study of lipids, is an essential tool to understand the downstream consequences of NAPE-PLD inhibition with this compound. These application notes provide an overview of the use of this compound in lipidomics studies, including its mechanism of action, expected effects on the lipidome, and detailed experimental protocols.
Mechanism of Action of this compound
N-acylethanolamines (NAEs) are a family of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382) (AEA), the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the anorexic lipid oleoylethanolamide (OEA). The primary route for the biosynthesis of NAEs involves the hydrolysis of their membrane phospholipid precursors, N-acyl-phosphatidylethanolamines (NAPEs), a reaction catalyzed by NAPE-PLD.
This compound acts as an uncompetitive inhibitor of NAPE-PLD, meaning it binds to the enzyme-substrate complex. This inhibition leads to a decrease in the production of NAEs and a concurrent accumulation of their NAPE precursors. This modulation of the lipid profile provides a window into the functional significance of the NAPE-PLD pathway in cellular and organismal biology.
Application in Lipidomics
The primary application of this compound in lipidomics is to specifically perturb the NAPE-PLD pathway, allowing researchers to:
-
Elucidate the role of NAPE-PLD in specific biological processes: By observing the lipidomic changes following this compound treatment in cell culture or in vivo models, researchers can infer the contribution of the NAPE-PLD pathway to phenomena such as inflammation, pain signaling, appetite regulation, and neuroprotection.
-
Identify novel bioactive lipids: Comprehensive lipidomics analysis may reveal previously uncharacterized NAPEs or other lipids that are affected by NAPE-PLD inhibition, potentially uncovering new signaling molecules.
-
Validate the NAPE-PLD pathway as a therapeutic target: Understanding the full lipidomic consequences of NAPE-PLD inhibition is crucial for the development of drugs targeting this enzyme for various diseases.
Expected Lipidomic Changes Following this compound Treatment
Based on studies with NAPE-PLD knockout mice and the known function of the enzyme, treatment with this compound is expected to induce the following changes in the lipid profile:
-
Decrease in N-acylethanolamines (NAEs): A significant reduction in the levels of various NAE species is the most direct and expected consequence. The magnitude of this effect can vary depending on the specific NAE, with studies on NAPE-PLD knockout mice showing a more dramatic decrease in saturated and monounsaturated NAEs compared to polyunsaturated NAEs like anandamide.[1][2]
-
Increase in N-acyl-phosphatidylethanolamines (NAPEs): As the substrates of NAPE-PLD, NAPEs are expected to accumulate upon enzyme inhibition.[1]
-
Potential downstream alterations: Changes in NAE levels can lead to secondary alterations in other lipid signaling pathways. For instance, alterations in endocannabinoid levels can impact prostaglandin (B15479496) synthesis.[3]
Quantitative Data
The following table summarizes the known quantitative data for this compound and the expected changes in lipid classes based on NAPE-PLD inhibition studies.
| Compound/Lipid Class | Parameter | Value/Expected Change | Reference |
| This compound | IC50 for NAPE-PLD | ~34 µM | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Stearoyl ethanolamide (NAE) | Cellular Levels | Decreased in HEK293 cells treated with 50 µM this compound. | --INVALID-LINK-- |
| Oleoyl ethanolamide (NAE) | Cellular Levels | No significant change observed in HEK293 cells treated with 50 µM this compound. | --INVALID-LINK-- |
| Palmitoyl ethanolamide (NAE) | Cellular Levels | No significant change observed in HEK293 cells treated with 50 µM this compound. | --INVALID-LINK-- |
| Various NAEs | Brain Levels | Significantly reduced in NAPE-PLD knockout mice, with the effect varying by fatty acid saturation and brain region.[3] | --INVALID-LINK-- |
| Various NAPEs | Brain Levels | 5- to 15-fold higher levels of saturated and monounsaturated NAPEs in NAPE-PLD knockout mice.[1] | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Lipidomics Analysis of Cultured Cells Treated with this compound
Objective: To determine the effect of this compound on the lipid profile of cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal standards for NAEs and NAPEs (e.g., d4-AEA, d4-PEA, N-heptadecanoyl-PE)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 10-100 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass tube.
-
Lipid Extraction (Folch Method): a. Add 20 parts of a chloroform:methanol (2:1, v/v) mixture to 1 part of the cell suspension. b. Add internal standards. c. Vortex vigorously for 2 minutes. d. Add 0.2 volumes of 0.9% NaCl solution and vortex again. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids.
-
Sample Preparation: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of NAEs and NAPEs. Use a C18 reversed-phase column for separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target lipids.
-
Data Analysis: Quantify the lipid species by comparing the peak areas of the endogenous lipids to their corresponding internal standards. Perform statistical analysis to identify significant changes between the this compound-treated and vehicle-treated groups.
Protocol 2: In Vivo Lipidomics Study in a Mouse Model
Objective: To investigate the effect of this compound on the lipid profile in a specific tissue (e.g., brain, liver) of a mouse model.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., a mixture of PEG400, Tween 80, and saline)
-
Anesthesia
-
Surgical tools for tissue dissection
-
Homogenizer
-
Lipid extraction solvents and internal standards as in Protocol 1
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer this compound or vehicle to mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose.
-
Tissue Collection: At a specific time point after dosing, euthanize the mice and rapidly dissect the target tissue. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Tissue Homogenization: Weigh the frozen tissue and homogenize it in an appropriate buffer or solvent mixture on ice.
-
Lipid Extraction: Perform lipid extraction from the tissue homogenate using the Folch method as described in Protocol 1.
-
Sample Preparation and LC-MS/MS Analysis: Follow steps 4-6 of Protocol 1 for sample preparation, LC-MS/MS analysis, and data analysis.
Visualizations
Signaling Pathway of NAE Biosynthesis and Inhibition by this compound
Caption: Biosynthesis of NAEs via the NAPE-PLD pathway and its inhibition by this compound.
Experimental Workflow for Lipidomics Analysis using this compound
Caption: A typical experimental workflow for a lipidomics study involving this compound.
References
- 1. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of N-acyl phosphatidylethanolamine phospholipase D reveals multiple mechanisms for the biosynthesis of endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying N-acylethanolamine (NAE) Signaling Pathways with ARN19874
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamines (NAEs) are a class of bioactive lipids that play crucial roles in a variety of physiological processes, including inflammation, pain perception, appetite regulation, and cellular clearance of apoptotic cells (efferocytosis). The biosynthesis of NAEs is primarily mediated by the enzyme N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). ARN19874 is a selective and reversible uncompetitive inhibitor of NAPE-PLD, making it a valuable pharmacological tool to investigate the roles of NAE signaling pathways in various biological systems. These application notes provide detailed protocols and guidelines for utilizing this compound to study NAE signaling.
Mechanism of Action
This compound selectively inhibits the activity of NAPE-PLD, the enzyme responsible for hydrolyzing N-acyl-phosphatidylethanolamines (NAPEs) to generate NAEs and phosphatidic acid.[1][2] By blocking this key step in NAE biosynthesis, this compound leads to a reduction in the cellular levels of various NAE species, such as N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA).[3] This inhibition allows researchers to probe the downstream consequences of reduced NAE signaling.
Data Presentation
The inhibitory effect of this compound on NAPE-PLD and the subsequent reduction in NAE levels are key quantitative parameters.
| Parameter | Value | Species/System | Reference |
| IC50 | ~34 µM | Recombinant Mouse NAPE-PLD | [4] |
| Inhibition of NAE Levels | |||
| Anandamide (AEA) | ↓ 42% | Intestinal Epithelial Cells (from Napepld∆IEC mice) | [3] |
| Oleoylethanolamide (OEA) | ↓ 44% | Intestinal Epithelial Cells (from Napepld∆IEC mice) | [3] |
| Palmitoylethanolamide (PEA) | ↓ 68% | Intestinal Epithelial Cells (from Napepld∆IEC mice) | [3] |
| Stearoylethanolamide (SEA) | ↓ 58% | Intestinal Epithelial Cells (from Napepld∆IEC mice) | [3] |
Note: The data on NAE level reduction is from a genetic knockout model, which represents the expected outcome of potent NAPE-PLD inhibition.
Signaling Pathway
The NAE signaling pathway begins with the synthesis of NAEs from NAPEs by NAPE-PLD. Once produced, NAEs can act on various cellular receptors to elicit downstream effects. Inhibition of NAPE-PLD by this compound blocks the production of NAEs, thereby attenuating the activation of these downstream pathways.
Caption: NAE Biosynthesis and Signaling Pathway Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro NAPE-PLD Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound on NAPE-PLD in a cell-free system using a fluorescent substrate.
Materials:
-
Recombinant NAPE-PLD enzyme
-
Fluorescent NAPE analog substrate (e.g., PED-A1 or flame-NAPE)[5]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl2)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant NAPE-PLD enzyme to each well and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent NAPE analog substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration and determine the IC50 value.
Caption: Workflow for In Vitro NAPE-PLD Inhibition Assay.
Protocol 2: Cellular Assay to Study the Effect of this compound on NAE Levels
This protocol outlines a general procedure to treat cultured cells with this compound and measure the resulting changes in intracellular NAE levels.
Materials:
-
Cultured cells of interest (e.g., HEK293, macrophages)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., methanol/chloroform mixture)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Harvest the cells and perform lipid extraction using a suitable solvent system.
-
Analyze the lipid extracts by LC-MS to quantify the levels of different NAE species (e.g., AEA, OEA, PEA).
-
Normalize the NAE levels to the total protein or cell number.
-
Compare the NAE levels in this compound-treated cells to the vehicle-treated control cells.
Caption: Workflow for Cellular NAE Level Analysis.
Research Applications
The use of this compound can address several key research questions related to NAE signaling:
-
Role of NAEs in Cellular Processes: By inhibiting NAE production, researchers can investigate the involvement of these lipids in processes such as cell proliferation, apoptosis, and differentiation.
-
Inflammation and Immunology: this compound can be used to explore the role of NAEs in modulating inflammatory responses in immune cells like macrophages.[2]
-
Neurobiology: The inhibitor can help elucidate the function of NAEs in neuronal signaling, synaptic plasticity, and neuroinflammation.
-
Metabolic Diseases: Given the role of NAEs in regulating appetite and energy balance, this compound is a useful tool for studying obesity and related metabolic disorders.[3]
-
Drug Discovery: this compound can serve as a reference compound in the development of more potent and selective NAPE-PLD inhibitors for therapeutic applications.
Conclusion
This compound is a powerful research tool for dissecting the complexities of NAE signaling pathways. By providing a means to selectively inhibit NAE biosynthesis, it enables researchers to explore the physiological and pathophysiological roles of these important lipid mediators. The protocols and information provided in these application notes offer a starting point for designing and conducting experiments to advance our understanding of NAE biology.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intestinal epithelial N-acylphosphatidylethanolamine phospholipase D links dietary fat to metabolic adaptations in obesity and steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration and Pharmacokinetics of the NAPE-PLD Inhibitor LEI-401
Disclaimer: The following application notes and protocols are for research purposes only. As in vivo pharmacokinetic data for the N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitor ARN19874 are not publicly available, this document focuses on the related and well-characterized NAPE-PLD inhibitor, LEI-401. These protocols have been synthesized from published research and are intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD offers a therapeutic strategy for modulating NAE signaling in various physiological and pathological processes. LEI-401 has been identified as a CNS-active NAPE-PLD inhibitor that has been demonstrated to reduce NAE levels in the brains of mice.[1][2][3] This document provides detailed protocols for the in vivo administration of LEI-401 in mice and summarizes its pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of LEI-401 in C57BL/6J mice.
Table 1: Plasma Pharmacokinetics of LEI-401 in Mice [3][4]
| Administration Route | Dose | Time Point (hours) | Plasma Concentration (ng/mL) |
| Intravenous (i.v.) | 1 mg/kg | 0.25 | ~100 |
| 0.5 | ~50 | ||
| 1 | ~20 | ||
| 2 | ~10 | ||
| 4 | <10 | ||
| 7 | <10 | ||
| Oral (p.o.) | 10 mg/kg | 0.25 | ~10 |
| 0.5 | ~20 | ||
| 1 | ~30 | ||
| 2 | ~25 | ||
| 4 | ~10 | ||
| 7 | <10 | ||
| Intraperitoneal (i.p.) | 30 mg/kg | 0.25 | ~200 |
| 0.5 | ~400 | ||
| 1 | ~500 | ||
| 2 | ~450 | ||
| 4 | ~200 | ||
| 7 | ~50 |
Table 2: Brain Pharmacokinetics of LEI-401 in Mice after Intraperitoneal Administration (30 mg/kg) [3][4]
| Time Point (hours) | Brain Concentration (ng/g) |
| 1 | ~1000 |
| 2 | ~1200 |
| 4 | ~800 |
| 8 | ~200 |
Table 3: Effect of LEI-401 on Brain Anandamide (AEA) Levels in Mice (30 mg/kg, i.p.) [3]
| Time Point (hours) | Brain AEA Levels (pmol/g) | % of Vehicle |
| 1 | ~1.5 | ~75% |
| 2 | ~1.0 | ~50% (Significant Reduction) |
| 4 | ~2.0 | ~100% (Return to Baseline) |
| 8 (Vehicle) | ~2.0 | 100% |
Experimental Protocols
Formulation of LEI-401 for In Vivo Administration
A common vehicle for the administration of LEI-401 in mice is a solution of 5% ethanol, 5% Kolliphor HS 15, and 90% saline.
Materials:
-
LEI-401
-
Ethanol (200 proof)
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of LEI-401.
-
Dissolve LEI-401 in ethanol.
-
Add Kolliphor HS 15 to the solution and vortex until fully dissolved.
-
Add sterile saline to the desired final volume.
-
Vortex the final solution thoroughly to ensure a homogenous suspension.
In Vivo Administration Protocols
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Formulated LEI-401 solution
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
Mouse restraint device
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse, exposing the abdomen.
-
Using a new sterile syringe and needle, draw up the calculated volume of the LEI-401 solution.
-
Insert the needle into the lower quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Materials:
-
Formulated LEI-401 solution
-
Sterile 1 mL syringes
-
20-22 gauge ball-tipped oral gavage needles
-
Mouse restraint device
Procedure:
-
Weigh the mouse to determine the correct administration volume.
-
Gently restrain the mouse.
-
Fill a syringe with the calculated volume of the LEI-401 solution and attach the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth and advance it along the side of the mouth towards the esophagus.
-
Once the needle is properly positioned in the esophagus, slowly administer the solution.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Materials:
-
Formulated LEI-401 solution
-
Sterile 0.5 mL insulin (B600854) syringes with 29-31 gauge needles
-
Mouse restraint device with tail access
-
Heat lamp or warming pad
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a restraint device.
-
Swab the tail with 70% ethanol.
-
Using a new sterile syringe and needle, draw up the calculated volume of the LEI-401 solution.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. Successful injection will be indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the mouse to its cage and monitor for any adverse effects.
Visualizations
Signaling Pathway of NAPE-PLD Inhibition
Caption: Inhibition of NAPE-PLD by LEI-401 blocks the production of NAEs.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study of LEI-401 in mice.
References
ARN19874: Application Notes and Protocols for NAPE-PLD Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ARN19874, the first-in-class selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This document details the necessary incubation times for achieving maximal enzymatic inhibition, experimental protocols for in vitro assays, and relevant signaling pathways.
Introduction
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[1][2][3] By catalyzing the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to NAEs, NAPE-PLD plays a crucial role in various physiological processes.[4][5][6] this compound, a quinazoline (B50416) sulfonamide derivative, is a valuable pharmacological tool for studying the biological functions of NAPE-PLD.[4][5][7] It acts as a reversible and uncompetitive inhibitor.[4]
Optimal Incubation Time for Maximal Inhibition
The inhibition of NAPE-PLD by this compound is characterized as a rapid process.[7] Experimental data from various studies provide guidance on effective incubation times for achieving significant to maximal inhibition in different experimental setups.
For in vitro enzymatic assays , a pre-incubation of the enzyme with this compound is a common practice to ensure target engagement before the addition of the substrate. Incubation times in these assays typically range from 30 minutes to 1 hour at 37°C.[8][9]
In cell-based assays , longer incubation times are generally employed to allow for cell permeability and interaction with intracellular NAPE-PLD. A study utilizing human embryonic kidney (HEK-293) cells, which endogenously express NAPE-PLD, demonstrated significant accumulation of NAPE species after a 4-hour incubation with 50 μM this compound.[7]
Based on the available data, a definitive single time point for maximal inhibition across all systems cannot be established, as it is dependent on the experimental context (e.g., purified enzyme vs. cellular system, concentration of inhibitor, temperature). However, the existing literature suggests that inhibition is initiated rapidly, and significant effects are observed within the 30-minute to 4-hour timeframe. Researchers should optimize the incubation time based on their specific experimental conditions and goals.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as a NAPE-PLD inhibitor.
| Parameter | Value | Cell/System | Reference |
| IC50 | ~34 µM | Purified human recombinant NAPE-PLD | [4] |
| Inhibition Mechanism | Uncompetitive | Purified human recombinant NAPE-PLD | [4][7] |
| Cellular Assay Concentration | 50 µM | HEK-293 cells | [7] |
| Cellular Assay Incubation Time | 4 hours | HEK-293 cells | [7] |
Experimental Protocols
In Vitro NAPE-PLD Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established fluorescence-based assays for NAPE-PLD activity.[8]
Materials:
-
Purified recombinant NAPE-PLD
-
This compound
-
Fluorescent NAPE substrate (e.g., PED6)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black, flat-bottom plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the purified NAPE-PLD enzyme to each well.
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the reaction by adding the fluorescent NAPE substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., every 2 minutes for 60 minutes at 37°C).[8]
-
Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
Cellular NAPE-PLD Inhibition Assay
This protocol is based on the methodology used to assess this compound activity in intact cells.[7]
Materials:
-
HEK-293 cells (or other suitable cell line expressing NAPE-PLD)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell lysis buffer
-
Method for lipid extraction (e.g., Bligh-Dyer method)
-
LC-MS for lipid analysis
Procedure:
-
Plate HEK-293 cells in appropriate culture vessels and grow to desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 50 μM) or vehicle control.[7]
-
Incubate the cells for 4 hours at 37°C in a CO2 incubator. [7]
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells and perform lipid extraction to isolate NAPEs and NAEs.
-
Analyze the lipid extracts by LC-MS to quantify the levels of various NAPE and NAE species.
-
Compare the levels of NAPEs and NAEs in this compound-treated cells to vehicle-treated cells to determine the extent of inhibition.
Visualizations
NAPE-PLD Signaling Pathway
Caption: this compound inhibits the NAPE-PLD-mediated conversion of NAPE to NAE.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Logical Relationship of this compound Action
References
- 1. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of N-acyl phosphatidylethanolamine phospholipase D reveals multiple mechanisms for the biosynthesis of endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of the first inhibitor of N -acylphosphatidylethanolamine phospholipase D (NAPE-PLD) [escholarship.org]
- 7. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ARN19874 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility issues with ARN19874 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound, and it won't dissolve in my aqueous buffer. What should I do first?
A1: The recommended first step is to prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of many small molecule inhibitors.[1] According to available data, this compound is soluble in DMSO at a concentration of 1 mg/mL.[2] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically less than 0.5% v/v) to avoid off-target effects.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening?
A2: This phenomenon is known as precipitation upon dilution and occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer.[3][1] Even though it is soluble in the DMSO stock, the aqueous buffer may not be able to accommodate the same concentration.
Q3: What other organic solvents can I try for the stock solution?
A3: Besides DMSO, other water-miscible organic solvents like ethanol (B145695), methanol, or dimethylformamide (DMF) can be tested to prepare stock solutions.[3] The ideal solvent will depend on the specific experimental system and its tolerance for that solvent.
Q4: How does the pH of my aqueous buffer affect the solubility of this compound?
A4: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[4] For acidic compounds, solubility generally increases at a higher pH (above their pKa), while for basic compounds, solubility is better at a lower pH (below their pKa). Examining the chemical structure of this compound (C19H14N4O4S) may provide clues as to whether it has acidic or basic moieties that could be affected by pH.
Q5: Can I use heat or sonication to help dissolve this compound?
A5: Gentle heating and sonication can be effective for dissolving stubborn compounds.[1] However, it is important to use these methods with caution, as excessive or prolonged exposure to heat can lead to the degradation of the compound.[1] It is recommended to use a water bath at a gentle temperature (e.g., 37°C) and sonicate in short bursts.[1]
Troubleshooting Guide for this compound Insolubility
If you are experiencing insolubility with this compound, follow this step-by-step guide to troubleshoot the issue.
Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent
The initial and most critical step is to prepare a concentrated stock solution in an organic solvent.
Experimental Protocol: Preparation of this compound Stock Solution
-
Solvent Selection : Start with 100% DMSO.
-
Concentration : Prepare a 1 mg/mL stock solution of this compound in DMSO.[2]
-
Dissolution : Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be attempted.[1]
-
Visual Inspection : Ensure the resulting solution is clear and free of any visible particles.
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Step 2: Optimize the Dilution into Aqueous Buffer
If precipitation occurs upon dilution of the DMSO stock, consider the following strategies:
-
Lower the Final Concentration : The most direct approach is to work with a lower final concentration of this compound in your experiment.[1]
-
Use a Co-solvent : Adding a small amount of a water-miscible organic solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), to your aqueous buffer can enhance the solubility of your compound.[1][4]
-
Employ a Surfactant : Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[1]
Step 3: Adjust the pH of the Aqueous Buffer
For compounds with ionizable groups, modifying the pH of the buffer can significantly impact solubility.[3][4]
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of your aqueous buffer at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
-
Add the this compound DMSO stock to each buffer to the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a set period to allow them to equilibrate.
-
Visually inspect for any precipitation.
-
If possible, quantify the amount of dissolved this compound in the supernatant using a suitable analytical method like HPLC.
Solubility Data Summary
The following table summarizes hypothetical solubility data for this compound in different solvent systems to illustrate the principles discussed.
| Solvent System | This compound Concentration | Observation |
| 100% PBS (pH 7.4) | 10 µM | Insoluble, visible precipitate |
| 100% DMSO | 1 mg/mL (~2.5 mM) | Soluble, clear solution |
| PBS (pH 7.4) + 0.5% DMSO | 10 µM | Mostly soluble, slight haze |
| PBS (pH 7.4) + 1% DMSO | 10 µM | Soluble, clear solution |
| PBS (pH 8.5) + 0.5% DMSO | 10 µM | Soluble, clear solution |
| PBS (pH 6.5) + 0.5% DMSO | 10 µM | Insoluble, visible precipitate |
| PBS (pH 7.4) + 0.1% Tween® 20 | 10 µM | Soluble, clear solution |
Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: A flowchart outlining the steps to troubleshoot this compound insolubility.
NAPE-PLD Signaling Pathway and this compound Inhibition
This compound is an inhibitor of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD).[2][5] NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[6]
Caption: this compound inhibits NAPE-PLD, blocking the production of NAEs.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. excenen.com [excenen.com]
- 6. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ARN19874 Concentration to Avoid Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimal use of ARN19874, a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The following information is designed to help users navigate potential experimental challenges, particularly concerning the avoidance of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, reversible, and uncompetitive inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[1][2][3] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The enzyme catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) into NAEs and phosphatidic acid. By inhibiting NAPE-PLD, this compound reduces the production of these signaling lipids.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against NAPE-PLD is approximately 34 μM.[1][2][3] For initial experiments, it is advisable to perform a concentration-response curve starting from a low concentration (e.g., 1 µM) and extending to a concentration where potential off-target effects might be observed (e.g., 100 µM or higher). This will help determine the optimal concentration range for achieving the desired on-target effect while minimizing off-target activities in your specific experimental model.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited publicly available data detailing a comprehensive off-target profile for this compound. It has been shown to be selective for NAPE-PLD over carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme (ACE) at concentrations up to 50 μM.[4] However, as with any small molecule inhibitor, the potential for off-target effects increases with concentration. Therefore, it is crucial for researchers to empirically determine the optimal concentration and potential off-target effects within their system of interest.
Q4: How can I determine if the observed effects in my experiment are due to off-target binding of this compound?
A4: Distinguishing on-target from off-target effects is a critical aspect of pharmacological studies. A multi-faceted approach is recommended:
-
Concentration-Response Analysis: On-target effects should correlate with the known IC50 of this compound for NAPE-PLD (~34 μM). Effects observed only at significantly higher concentrations are more likely to be off-target.
-
Use of a Structurally Unrelated NAPE-PLD Inhibitor: If available, using another NAPE-PLD inhibitor with a different chemical scaffold should produce the same biological phenotype if the effect is on-target.
-
Rescue Experiments: If possible, "rescue" the phenotype by adding back the downstream product of NAPE-PLD activity (a specific NAE) that is relevant to your biological system.
-
Target Knockdown/Knockout Models: The most definitive way to confirm an on-target effect is to show that the effect of this compound is absent in cells or animals where NAPE-PLD has been genetically knocked out or its expression has been knocked down (e.g., using siRNA or shRNA).
Troubleshooting Guides
Guide 1: Establishing the Optimal Concentration of this compound
This guide provides a workflow for determining the optimal concentration of this compound to maximize on-target effects while minimizing the risk of off-target interactions.
Workflow for Optimizing this compound Concentration
References
- 1. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. books.rsc.org [books.rsc.org]
- 4. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with ARN19874 in NAPE-PLD Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results in N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) assays when using the inhibitor ARN19874.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NAPE-PLD?
This compound is the first-in-class selective inhibitor of NAPE-PLD. It functions through a reversible and uncompetitive mechanism of inhibition. This means that this compound binds to the enzyme-substrate complex, and its inhibitory effect becomes more pronounced at higher substrate concentrations.
Q2: I'm observing weaker than expected inhibition with this compound. What could be the cause?
Several factors could contribute to weaker than expected inhibition:
-
Assay Conditions: The reported IC50 value for this compound is approximately 34 µM, though some studies have reported values as high as 94 µM. This variability can be due to differences in assay conditions such as substrate concentration, enzyme source, and buffer composition.
-
Substrate Concentration: As an uncompetitive inhibitor, the apparent potency of this compound can be influenced by the concentration of the NAPE substrate. Ensure you are using a consistent and appropriate substrate concentration in your assays.
-
Enzyme Activity: The activity of your NAPE-PLD enzyme preparation can affect the apparent inhibitor potency. Ensure your enzyme is active and used at a consistent concentration.
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution.
Q3: My results show an increase in signal in the presence of this compound, suggesting activation. Is this possible?
While this compound is an inhibitor, an apparent activation can be an artifact of the assay system. This "paradoxical activation" can arise from several factors, including:
-
Assay Interference: At high concentrations, some compounds can interfere with the detection method (e.g., fluorescence). It is crucial to run controls with this compound in the absence of the enzyme to check for any intrinsic fluorescence or interference with the assay components.
-
Off-Target Effects: If using a non-specific substrate, this compound might be inhibiting a different enzyme that competes for the same substrate, leading to an apparent increase in the NAPE-PLD-mediated signal.
Q4: The levels of N-acylethanolamines (NAEs) in my cells treated with this compound are not decreasing as expected. Why?
While this compound inhibits NAPE-PLD, the biosynthesis of NAEs can occur through multiple pathways.[1] The presence of NAPE-PLD-independent pathways for NAE production can compensate for the inhibition of NAPE-PLD, leading to minimal changes in the overall NAE levels.[1] It has been observed that while this compound can increase NAPE levels in cells, it may not consistently decrease the levels of all NAE species.[2]
Q5: How can I be sure that the effects I'm seeing are due to the inhibition of NAPE-PLD?
The gold standard for validating the on-target activity of a NAPE-PLD inhibitor is to use a NAPE-PLD knockout (KO) animal model or cell line.[3] In a KO system, a selective NAPE-PLD inhibitor should have no effect on NAE biosynthesis.[3]
Troubleshooting Guide
Issue 1: High Background Signal in Fluorescence-Based Assays
High background fluorescence can mask the true enzyme activity and reduce the sensitivity of your assay.
| Potential Cause | Troubleshooting Step |
| Substrate Instability/Autohydrolysis | Run a "no-enzyme" control by incubating the fluorescent substrate (e.g., PED6) in the assay buffer without the enzyme. If a significant increase in fluorescence is observed over time, the substrate may be unstable. Prepare fresh substrate solutions for each experiment and protect them from light. |
| Contaminated Reagents | Prepare fresh assay buffers and other reagents using high-purity water. Test individual components for intrinsic fluorescence. |
| Assay Plate Issues | Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself. |
| This compound Intrinsic Fluorescence | Run a control with this compound in the assay buffer without the enzyme to check if the compound itself is fluorescent at the excitation and emission wavelengths used. |
Issue 2: Inconsistent or Non-Reproducible Inhibition Data
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions of this compound. Use calibrated pipettes. |
| Enzyme Preparation Variability | Use a consistent source and batch of NAPE-PLD. If preparing your own lysates, ensure the protocol is standardized and protein concentration is accurately measured for each batch. |
| Incubation Times | Ensure that pre-incubation of the enzyme with the inhibitor and the subsequent reaction time are consistent across all experiments. |
| Data Analysis of Uncompetitive Inhibition | For uncompetitive inhibitors, the Lineweaver-Burk plot will show parallel lines for inhibited and uninhibited reactions. Ensure your data fitting models are appropriate for this mechanism. |
Issue 3: Unexpected Lack of Inhibition or Apparent Activation
This is a critical issue that requires careful dissection of the experimental system.
| Potential Cause | Troubleshooting Step |
| Non-Specific Substrate Hydrolysis | Commonly used fluorescent substrates like PED6 can also be cleaved by other lipases, such as phospholipase A1 (PLA1) and A2 (PLA2).[4] This off-target activity can mask the inhibition of NAPE-PLD. |
| Solution 1: Use a more selective substrate. Consider using a substrate like flame-NAPE, which is designed to be resistant to hydrolysis by PLA1/2.[4] | |
| Solution 2: Use specific inhibitors for off-target enzymes. Include inhibitors of other potential phospholipases in your assay to isolate the NAPE-PLD activity. | |
| Solution 3: Validate with an orthogonal assay. Confirm your results using a more specific method, such as an LC-MS-based assay that directly measures the formation of the specific NAE product from a deuterated NAPE substrate. | |
| Paradoxical Pathway Activation | As mentioned in the FAQs, this is often an assay artifact. Thoroughly investigate any potential interference of this compound with your detection system. |
| Incorrect Assay Setup for Uncompetitive Inhibitor | Uncompetitive inhibitors require the formation of the enzyme-substrate complex before they can bind. Ensure that the inhibitor is not pre-incubated with the enzyme for an extended period in the absence of the substrate. |
Data Presentation
Table 1: Reported IC50 Values for this compound against NAPE-PLD
| Reported IC50 (µM) | Assay System | Reference |
| ~34 | Purified human recombinant NAPE-PLD | [2] |
| 94 ± 4 | Not specified | [2] |
Experimental Protocols
Key Experiment 1: Fluorescence-Based NAPE-PLD Activity Assay
This protocol is adapted from a method using the fluorescent substrate PED6 and is suitable for a 96-well plate format.
Materials:
-
NAPE-PLD enzyme source (e.g., membrane fraction from cells overexpressing NAPE-PLD)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl
-
Fluorescent Substrate: PED6 (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine)
-
This compound stock solution in DMSO
-
Black, opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the NAPE-PLD enzyme preparation to the desired working concentration in ice-cold Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into Assay Buffer to the final desired concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
Prepare the PED6 substrate solution in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the this compound dilution or vehicle control.
-
Add the diluted NAPE-PLD enzyme to each well.
-
Include "no-enzyme" controls containing Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding the PED6 substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the fluorophore released from PED6 (e.g., ~485 nm excitation and ~535 nm emission).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the "no-enzyme" control from all other rates.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Key Experiment 2: LC-MS-Based NAPE-PLD Activity Assay (Conceptual Workflow)
This method offers higher specificity by directly measuring the product of interest.
Materials:
-
NAPE-PLD enzyme source
-
Assay Buffer
-
Deuterated NAPE substrate (e.g., N-arachidonoyl-d8-phosphatidylethanolamine)
-
Internal Standard (e.g., anandamide-d4)
-
This compound
-
Solvents for liquid chromatography and mass spectrometry (e.g., methanol (B129727), acetonitrile, water, formic acid)
-
LC-MS/MS system
Procedure:
-
Enzymatic Reaction:
-
Incubate the NAPE-PLD enzyme with the deuterated NAPE substrate in the presence of varying concentrations of this compound or vehicle.
-
Stop the reaction at a specific time point by adding a quenching solution (e.g., cold methanol containing the internal standard).
-
-
Sample Preparation:
-
Perform a lipid extraction (e.g., using a Bligh-Dyer or liquid-liquid extraction method).
-
Evaporate the organic phase and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., C18) to separate the deuterated NAE product from other lipids.
-
Detect and quantify the deuterated NAE product and the internal standard using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the amount of product formed by comparing the peak area of the deuterated NAE to the peak area of the internal standard.
-
Determine the percent inhibition at each this compound concentration and calculate the IC50.
-
Visualizations
Caption: NAPE-PLD signaling pathway and the inhibitory action of this compound.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
ARN19874 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) inhibitor, ARN19874, in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common cell culture media like DMEM and RPMI-1640?
A1: The stability of this compound in cell culture media has not been extensively published. As with many small molecules, its stability can be influenced by several factors including the specific media formulation, the presence or absence of serum, pH, and exposure to light.[1] It is highly recommended to determine the stability of this compound under your specific experimental conditions. Based on general principles of small molecule stability, a hypothetical stability profile is provided below.
Data Presentation: Representative Stability of this compound in Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | RPMI-1640 (serum-free) (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 98 | 99 | 97 | 98 |
| 8 | 92 | 96 | 90 | 95 |
| 24 | 85 | 91 | 82 | 89 |
| 48 | 76 | 85 | 73 | 82 |
| 72 | 68 | 80 | 65 | 77 |
Note: This data is representative and should be used as a guideline. Actual stability may vary.
Q2: What are the primary factors that can lead to the degradation of this compound in cell culture media?
A2: Several factors can contribute to the degradation of a small molecule like this compound in a complex biological matrix such as cell culture media:
-
Enzymatic Degradation: The presence of enzymes in fetal bovine serum (FBS), such as esterases and proteases, can metabolize the compound.[2]
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the hydrolysis or degradation of pH-sensitive functional groups.[1][3]
-
Reaction with Media Components: Certain components within the media, such as amino acids or vitamins, could potentially react with the compound.[3]
-
Light Sensitivity: Exposure to light can cause photodegradation of sensitive compounds.
-
Oxidation: Dissolved oxygen in the media can lead to the oxidation of susceptible molecules.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in an anhydrous solvent such as DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity of this compound. | Degradation of the compound in the cell culture medium during the experiment. | Perform a stability study under your specific experimental conditions (see Experimental Protocols). Consider replenishing the media with freshly prepared this compound for longer experiments (e.g., every 24 hours). |
| Adsorption of the compound to plasticware. | Use low-protein-binding plates and tubes. Include a control without cells to assess binding to the plasticware. | |
| Inaccurate initial concentration of the stock solution. | Verify the concentration of your stock solution using an appropriate analytical method such as HPLC or LC-MS. | |
| High variability in results between experimental replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. Standardize all steps of the experimental workflow. |
| Incomplete solubilization of this compound when preparing working solutions. | After diluting the stock solution into the media, vortex thoroughly and visually inspect for any precipitation. | |
| Precipitation of this compound is observed in the cell culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. | Determine the aqueous solubility of this compound in your specific cell culture medium. Perform experiments at concentrations below the solubility limit. |
| The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out of solution. | Ensure the final solvent concentration is kept to a minimum (ideally <0.1%). |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound in your chosen cell culture medium using LC-MS/MS.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Low-protein-binding microcentrifuge tubes and cell culture plates
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in the desired cell culture medium (with and without FBS) to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
-
Incubation:
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after adding the working solution.
-
To each aliquot, add 200 µL of ice-cold acetonitrile to precipitate proteins and halt any degradation.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to HPLC vials for LC-MS/MS analysis.
-
Analyze the concentration of the parent this compound compound.
-
Plot the percentage of this compound remaining at each time point relative to the 0-hour time point to determine the stability profile.
-
Mandatory Visualizations
Signaling Pathway of NAPE-PLD and Inhibition by this compound
References
Technical Support Center: Confirming NAPE-PLD Inhibition by ARN19874
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibition of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) by the small molecule inhibitor, ARN19874.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NAPE-PLD?
This compound is a quinazolinedione sulfonamide derivative identified as the first small-molecule inhibitor of NAPE-PLD.[1][2] It is a membrane-associated zinc enzyme that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) into bioactive fatty acid ethanolamides (FAEs), such as the endocannabinoid anandamide.[1] this compound is believed to exert its inhibitory effect by binding to the diatomic zinc center within the active site of the NAPE-PLD enzyme.[1]
Q2: What are the primary methods to confirm NAPE-PLD inhibition by this compound?
To confirm NAPE-PLD inhibition by this compound, a multi-faceted approach is recommended, including:
-
In Vitro Enzymatic Assays: Directly measuring the effect of this compound on NAPE-PLD enzyme activity using purified enzyme or cell lysates.
-
Cell-Based Assays: Assessing the impact of this compound on NAPE and NAE levels in intact cells.
-
Selectivity Assays: Evaluating the inhibitory activity of this compound against other related enzymes to ensure specificity.
Q3: Why are my NAE levels not completely abolished after treating cells with this compound?
The presence of NAPE-PLD-independent pathways for NAE biosynthesis is a critical factor to consider.[3][4] Even with complete inhibition of NAPE-PLD by this compound, cells can still produce NAEs through alternative enzymatic routes. Therefore, a significant reduction, rather than complete abolition, of NAE levels is the expected outcome. To definitively attribute the observed reduction in NAEs to NAPE-PLD inhibition, the use of NAPE-PLD knockout cells as a negative control is highly recommended.[5]
Q4: How can I be sure that this compound is specifically inhibiting NAPE-PLD and not other enzymes?
Selectivity profiling is crucial. The inhibitory activity of this compound should be tested against other zinc-dependent enzymes, such as carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme.[4] Additionally, its effect on other phospholipases, like PLD1 and PLD2, should be assessed to demonstrate specificity for NAPE-PLD.[4]
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the key experimental workflow for confirming NAPE-PLD inhibition and the central signaling pathway involving this enzyme.
Experimental workflow for confirming this compound-mediated NAPE-PLD inhibition.
References
- 1. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ARN19874 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the low potency of ARN19874 in their experiments.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving common issues that may lead to lower-than-expected potency of this compound in both enzymatic and cell-based assays.
Q1: My this compound is showing low potency in my enzymatic assay. What are the potential causes and how can I troubleshoot this?
Low potency in an enzymatic assay can stem from several factors, ranging from the integrity of the compound to the assay conditions. Follow this workflow to diagnose the issue:
Caption: Troubleshooting workflow for low potency in enzymatic assays.
Detailed Steps:
-
Verify Compound Integrity:
-
Structure and Purity: Confirm the chemical structure and purity of your this compound stock using techniques like NMR, mass spectrometry, and HPLC. Impurities can compete with the inhibitor or interfere with the assay.
-
Storage: Ensure that this compound has been stored correctly at -20°C to prevent degradation.
-
-
Assess Compound Solubility:
-
Precipitation: Visually inspect your assay wells for any signs of compound precipitation. This compound has a reported solubility of 1 mg/mL in DMSO.[1] Diluting this stock into aqueous assay buffer can cause it to crash out of solution.
-
Solubility Limit: If precipitation is suspected, determine the solubility of this compound in your specific assay buffer. Consider using a lower concentration of the compound or adding a small percentage of a co-solvent if compatible with your enzyme.
-
-
Optimize Assay Conditions:
-
pH and Temperature: NAPE-PLD activity can be sensitive to pH and temperature. Ensure your assay buffer is at the optimal pH for the enzyme and that the incubation temperature is appropriate.
-
Enzyme and Substrate Concentrations: High concentrations of enzyme or substrate can lead to an underestimation of inhibitor potency (IC50 shift). Titrate both to determine optimal concentrations for your assay.
-
Buffer Components: Some buffer components can interfere with the assay. For example, detergents like Triton X-100 can stimulate NAPE-PLD activity at certain concentrations.[1]
-
-
Confirm Enzyme Activity:
-
Positive Control: Use a known, potent NAPE-PLD inhibitor like LEI-401 as a positive control to confirm that your assay system is working correctly.[2][3]
-
Enzyme Integrity: If the positive control also shows low potency, your enzyme may have lost activity due to improper storage or handling. Try a fresh aliquot or a new batch of the enzyme.
-
Q2: I'm observing low potency of this compound in my cell-based assay. What should I investigate?
Low potency in a cellular context introduces additional complexities such as cell permeability, compound stability, and potential for off-target effects. This workflow will guide you through the troubleshooting process:
Caption: Troubleshooting workflow for low potency in cell-based assays.
Detailed Steps:
-
Evaluate Cell Permeability:
-
Known Permeability: this compound has been shown to be cell-permeable in HEK293 cells, leading to an accumulation of its substrate, NAPE.
-
Efflux Pumps: Many cell lines express efflux pumps that can actively transport small molecules out of the cell, reducing the intracellular concentration of the inhibitor. To test for this, co-incubate your cells with this compound and a known efflux pump inhibitor (e.g., verapamil). An increase in potency would suggest that efflux is a contributing factor.
-
-
Assess Compound Stability:
-
Media Stability: Incubate this compound in your complete cell culture medium at 37°C for the duration of your experiment and then measure its concentration by HPLC or LC-MS to check for degradation.
-
Metabolic Stability: Cells can metabolize and inactivate small molecules. To assess this, you can incubate this compound with liver microsomes and monitor its degradation over time.
-
-
Confirm Target Engagement:
-
Substrate Accumulation: A direct way to confirm that this compound is inhibiting NAPE-PLD in your cells is to measure the intracellular levels of its substrate, N-acyl-phosphatidylethanolamines (NAPEs), using mass spectrometry. An increase in NAPE levels upon treatment with this compound indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to directly measure the binding of a compound to its target protein in intact cells. An increase in the thermal stability of NAPE-PLD in the presence of this compound would confirm target engagement.
-
-
Investigate Off-Target Effects:
-
Toxicity: At high concentrations, small molecules can exhibit off-target effects that may manifest as cellular toxicity. Perform a dose-response experiment and assess cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the concentration at which this compound becomes toxic to your cells.
-
Selective Inhibitor: Use a more potent and selective NAPE-PLD inhibitor like LEI-401 as a control.[2][3] If LEI-401 produces the expected phenotype at a much lower concentration without the toxicity observed with this compound, it suggests that the effects of this compound at high concentrations may be off-target.
-
FAQs
Q3: What is the reported potency of this compound?
This compound is an inhibitor of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD) with a reported IC50 of 33.7 µM.[1]
Q4: What is the solubility of this compound?
The solubility of this compound is 1 mg/mL in DMSO.[1] When preparing working solutions in aqueous buffers, it is crucial to ensure that the final concentration of DMSO is low and that the compound does not precipitate.
Q5: Are there more potent inhibitors of NAPE-PLD available?
Yes, LEI-401 is a more recently developed NAPE-PLD inhibitor with a significantly higher potency (IC50 = 27 nM).[2] It can be used as a positive control in your experiments to validate your assay setup.
Q6: What is the mechanism of action of NAPE-PLD?
NAPE-PLD is a zinc metallohydrolase that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs) and phosphatidic acid. NAEs are a class of bioactive lipids that includes the endocannabinoid anandamide.
Caption: The NAPE-PLD signaling pathway and the inhibitory action of this compound.
Q7: Are there alternative pathways for NAE biosynthesis?
Yes, studies in NAPE-PLD knockout mice have shown that alternative, NAPE-PLD-independent pathways for the biosynthesis of NAEs exist. This is an important consideration, as inhibiting NAPE-PLD with this compound may not completely abolish the production of all NAEs in your experimental system.
Data Summary
This table summarizes the key quantitative data for this compound and the more potent NAPE-PLD inhibitor, LEI-401.
| Parameter | This compound | LEI-401 | Reference |
| Target | NAPE-PLD | NAPE-PLD | [1],[2] |
| IC50 | 33.7 µM | 27 nM | [1],[2] |
| Solubility | 1 mg/mL in DMSO | Not specified | [1] |
| Cell Permeability | Yes (HEK293) | Yes (Neuronal cells) | ,[3] |
Experimental Protocols
Protocol 1: Fluorescence-Based NAPE-PLD Enzymatic Assay
This protocol is adapted from a commonly used fluorescence-based assay for NAPE-PLD activity.
Materials:
-
HEK293T cells overexpressing NAPE-PLD
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl2, 0.05% Triton X-100, pH 7.4
-
Fluorescent Substrate: PED6 (a quenched fluorescent NAPE analog)
-
This compound and/or LEI-401 in DMSO
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Enzyme Preparation: Prepare membrane fractions from HEK293T cells overexpressing NAPE-PLD. Determine the protein concentration of the membrane preparation.
-
Compound Preparation: Prepare a serial dilution of this compound and/or LEI-401 in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup:
-
To each well of a 96-well plate, add 80 µL of assay buffer.
-
Add 1 µL of the compound dilution (or DMSO for control wells).
-
Add 10 µL of the diluted NAPE-PLD membrane preparation.
-
Include control wells with no enzyme to measure background fluorescence.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Initiation: Add 10 µL of the fluorescent substrate PED6 to each well to start the reaction.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader and measure the increase in fluorescence over time (e.g., every 2 minutes for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for NAPE-PLD Activity (Substrate Accumulation)
This protocol measures the accumulation of the NAPE-PLD substrate, NAPE, in cells treated with this compound.
Materials:
-
HEK293 or other suitable cell line
-
Complete cell culture medium
-
This compound in DMSO
-
Phosphate-buffered saline (PBS)
-
Internal standard for mass spectrometry (e.g., a deuterated NAPE analog)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and grow to confluence.
-
Compound Treatment:
-
Prepare dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a desired period (e.g., 4, 8, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol containing the internal standard to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet the protein and cell debris.
-
-
Sample Analysis:
-
Transfer the supernatant containing the lipid extract to a new tube.
-
Analyze the levels of NAPE in the extracts by LC-MS/MS.
-
-
Data Analysis:
-
Normalize the NAPE peak area to the peak area of the internal standard.
-
Plot the normalized NAPE levels against the concentration of this compound. A dose-dependent increase in NAPE levels indicates inhibition of NAPE-PLD.
-
References
Technical Support Center: Quinazoline Sulfonamides - Troubleshooting and FAQs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline (B50416) sulfonamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: We observe unexpected cellular toxicity at concentrations where our quinazoline sulfonamide compound should be selective for its primary target. What are the potential causes?
A1: Unexpected toxicity can arise from several factors:
-
Off-target kinase inhibition: While designed for a specific kinase, quinazoline sulfonamides can inhibit other kinases, especially at higher concentrations. This can lead to the modulation of unintended signaling pathways crucial for cell survival.
-
Cytotoxicity unrelated to kinase inhibition: The compound might induce apoptosis or cell cycle arrest through mechanisms independent of its primary target.[1][2] Some derivatives have been shown to cause G2/M phase cell cycle arrest and induce apoptosis in a dose-dependent manner.[1]
-
Inhibition of non-kinase targets: Quinazoline sulfonamides have been reported to interact with other proteins, such as carbonic anhydrases, the histamine (B1213489) H4 receptor, and ion channels like the hERG potassium channel.[3][4][5] Inhibition of hERG, for instance, is a known cardiotoxicity liability.[3][6]
-
Metabolism into toxic byproducts: Cellular metabolism, particularly by cytochrome P450 (CYP) enzymes, could convert the compound into a more toxic substance.[7][8]
Q2: Our in-cell potency is significantly lower than the biochemical IC50 value. Why might this be the case?
A2: Discrepancies between biochemical and cellular potencies are common and can be attributed to:
-
Cellular permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than in the biochemical assay.
-
Efflux pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
High intracellular ATP concentration: Most kinase inhibitors are ATP-competitive. The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a decrease in apparent potency.
-
Plasma protein binding: In cell culture media containing serum, the compound may bind to proteins like albumin, reducing the free concentration available to enter the cells and interact with the target.
Q3: We are observing paradoxical activation of a signaling pathway that we expect to be inhibited. What could explain this?
A3: Paradoxical pathway activation is a known phenomenon with kinase inhibitors and can be caused by:
-
Feedback loops: Inhibition of a kinase can disrupt negative feedback loops, leading to the hyperactivation of upstream kinases in the same or a parallel pathway.
-
Scaffolding effects: Some kinase inhibitors can lock the target kinase in a specific conformation that, while catalytically inactive, may promote the assembly of signaling complexes and activate downstream effectors.
-
Off-target effects: The inhibitor might be activating another kinase or signaling molecule that crosstalks with the pathway of interest.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
| Observed Issue | Potential Cause | Recommended Action |
| High cell death at concentrations expected to be non-toxic. | 1. Off-target kinase activity: The compound may be inhibiting kinases essential for cell survival. 2. hERG channel inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity. 3. General cytotoxicity: The compound may have inherent cytotoxic properties unrelated to its intended target. | 1. Perform a kinome scan: Profile the compound against a broad panel of kinases to identify potential off-target interactions. 2. Conduct a hERG assay: Use patch-clamp electrophysiology to assess the compound's effect on hERG channel activity.[6] 3. Assess mitochondrial toxicity: Evaluate the compound's effect on mitochondrial function using assays like the MTT or Seahorse assay. |
| Cell morphology changes unrelated to the target pathway. | 1. Disruption of the cytoskeleton: Some kinase inhibitors can affect tubulin polymerization. 2. Induction of cellular stress: The compound may be activating stress-response pathways. | 1. Immunofluorescence staining: Stain for key cytoskeletal proteins like tubulin and actin to observe any structural changes. 2. Western blotting: Probe for markers of cellular stress, such as phosphorylated eIF2α or CHOP. |
Guide 2: Reconciling Biochemical and Cellular Potency
| Observed Issue | Potential Cause | Recommended Action |
| Cellular EC50 is much higher than the biochemical IC50. | 1. Poor cell permeability: The compound is not efficiently entering the cells. 2. Drug efflux: The compound is being actively removed from the cells. 3. High intracellular ATP: Cellular ATP is outcompeting the inhibitor. | 1. Use permeability assays: Employ PAMPA or Caco-2 assays to determine the compound's permeability. 2. Co-administer with efflux pump inhibitors: Test if co-treatment with known efflux pump inhibitors increases the compound's potency. 3. Use cell-based target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target binding within the cell. |
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a Quinazoline Sulfonamide
| Kinase | % Inhibition at 1 µM | IC50 (nM) | Comments |
| EGFR (Primary Target) | 98% | 10 | High on-target potency. |
| PI3Kα | 75% | 250 | Potential off-target.[9] |
| PI3Kβ | 68% | 310 | Potential off-target.[9] |
| PI3Kδ | 71% | 280 | Potential off-target.[9] |
| PI3Kγ | 65% | 350 | Potential off-target.[9] |
| SRC | 55% | 800 | Moderate off-target activity. |
| LCK | 48% | >1000 | Lower off-target activity. |
| CDK2 | 30% | >5000 | Weak off-target activity. |
| hERG Channel | - | 5 µM | Potential for cardiotoxicity.[3] |
Note: This table is a representative example based on known activities of quinazoline sulfonamides and does not represent a specific compound.
Table 2: In Vivo Toxicity of Quinazoline Sulfonamide Derivatives in Zebrafish Embryos
| Compound | Concentration (µM) | Observed Phenotype |
| 4a | 50 | No significant toxicity |
| 4d | 50 | Teratogenic phenotypes, perturbation of hematopoiesis[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a quinazoline sulfonamide compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) from the stock solution.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the specific kinase enzyme to each well.
-
Add the serially diluted test compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the specific substrate and [γ-³³P]ATP to initiate the reaction. The ATP concentration should be close to the Km for each kinase.
-
-
Stop Reaction and Detect Signal:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Add a scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Protocol 2: hERG Channel Inhibition Assay (Manual Patch-Clamp)
Objective: To assess the potential of a quinazoline sulfonamide compound to inhibit the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology Setup:
-
Prepare the patch-clamp rig with appropriate internal and external solutions.
-
Obtain a high-resistance seal (>1 GΩ) on a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Current Measurement:
-
Apply a specific voltage protocol to elicit the hERG current.
-
Record a stable baseline current before applying the compound.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Allow sufficient time for the compound to reach a steady-state effect.
-
Record the hERG current in the presence of the compound.
-
-
Data Analysis:
-
Measure the reduction in the hERG tail current amplitude at each compound concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations
Caption: A typical experimental workflow for characterizing a novel quinazoline sulfonamide inhibitor.
Caption: A decision tree for troubleshooting common issues with quinazoline sulfonamides.
Caption: Signaling pathways potentially affected by quinazoline sulfonamides.
References
- 1. Cytotoxicity of Newly Synthesized Quinazoline-Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors: alleviating hERG interactions through structure based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and QSAR of quinazoline sulfonamides as highly potent human histamine H4 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline-sulfonamides with potent inhibitory activity against the α-carbonic anhydrase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline derivatives as selective CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkylsulfonamide-containing quinazoline derivatives as potent and orally bioavailable PI3Ks inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of ARN19874
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ARN19874 in in vivo experiments. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and optimize the efficacy of this novel N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and reversible uncompetitive inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[1] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound reduces the production of NAEs, allowing for the study of the physiological roles of this pathway. The reported IC50 (half-maximal inhibitory concentration) for this compound is approximately 33.7 µM.
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a crystalline solid with limited solubility. It is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mg/mL. Its molecular formula is C₁₉H₁₄N₄O₄S, and its molecular weight is 394.4 g/mol . Due to its poor aqueous solubility, careful formulation is critical for successful in vivo administration.
Q3: What are the common challenges encountered when using this compound in vivo?
A3: Based on the properties of this compound and general experiences with poorly soluble small molecule inhibitors, common challenges may include:
-
Poor Bioavailability: Limited aqueous solubility can lead to low dissolution in the gastrointestinal tract following oral administration, resulting in poor absorption and low systemic exposure.
-
High Variability in Efficacy: Inconsistent absorption and metabolism between individual animals can lead to high variability in experimental results.
-
Precipitation at the Injection Site: For parenteral routes of administration, the compound may precipitate out of solution upon contact with physiological fluids, leading to localized inflammation and erratic absorption.
-
Off-Target Effects: While reported to be selective, high concentrations of this compound required to achieve efficacy in vivo could potentially lead to off-target effects.
Q4: How can I improve the solubility and bioavailability of this compound for in vivo studies?
A4: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound:
-
Co-solvent Systems: Using a mixture of a primary solvent (like DMSO) and a co-solvent (such as PEG400, propylene (B89431) glycol, or ethanol) can improve solubility in the final dosing vehicle.[2]
-
Surfactant-based Formulations: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL can help to create stable micellar solutions or emulsions, improving solubility and absorption.[2]
-
Lipid-based Formulations: Dissolving this compound in oils or other lipidic excipients can enhance oral absorption through lymphatic uptake.[3]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No In Vivo Efficacy Despite In Vitro Potency | Poor bioavailability due to low solubility and/or rapid metabolism. | - Optimize Formulation: Experiment with different formulation strategies as outlined in the FAQs (co-solvents, surfactants, lipid-based formulations).- Increase Dose: Conduct a dose-escalation study to determine if higher concentrations improve efficacy. Be mindful of potential toxicity. - Change Route of Administration: If oral administration is ineffective, consider intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism. |
| High Variability in Animal Responses | Inconsistent drug administration or individual differences in absorption and metabolism. | - Standardize Dosing Procedure: Ensure accurate and consistent dosing volumes and techniques for all animals. - Control for Food Effects: For oral dosing, standardize the fasting or feeding schedule of the animals.[5] - Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical significance. |
| Precipitation of Compound Upon Injection | The vehicle is not suitable for maintaining the compound in solution in a physiological environment. | - Reduce DMSO Concentration: Minimize the final concentration of DMSO in the dosing solution (ideally below 10%).[2] - Use a Precipitation Inhibitor: Incorporate polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into the formulation. - Switch to a Suspension: If a stable solution cannot be achieved, a micronized suspension in a suitable vehicle may provide more consistent delivery. |
| Observed Toxicity or Adverse Events (e.g., weight loss, lethargy) | Dose is too high or off-target effects. | - Perform a Maximum Tolerated Dose (MTD) Study: Determine the highest dose that can be administered without causing significant toxicity. - Reduce Dose or Dosing Frequency: If toxicity is observed, lower the dose or increase the interval between doses. - Monitor for Specific Organ Toxicities: Conduct histological analysis of major organs at the end of the study to identify potential off-target toxicities. |
Experimental Protocols
Note: Specific in vivo protocols for this compound are not widely published. The following protocols are based on general best practices for poorly soluble compounds and data from a similar NAPE-PLD inhibitor, LEI-401.[6][7] Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Formulation of this compound for Intraperitoneal (i.p.) Injection
Objective: To prepare a solution of this compound suitable for i.p. administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG400 (Polyethylene glycol 400), sterile
-
Tween® 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% sterile saline.
-
Prepare Final Dosing Solution: Slowly add the this compound stock solution to the vehicle to achieve the desired final concentration (e.g., 2 mg/mL). Vortex thoroughly to ensure a clear and homogenous solution.
-
Sterilization: Sterilize the final dosing solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Administration: Administer the solution to mice via i.p. injection at a volume of 10 mL/kg body weight.
Protocol 2: In Vivo Efficacy Study in a Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a relevant mouse model.
Materials:
-
Appropriate mouse model for the disease of interest
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
-
Dosing syringes and needles
-
Calipers for tumor measurement (if applicable)
-
Equipment for endpoint analysis (e.g., tissue homogenization, analytical instruments)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Model Induction: Induce the disease model (e.g., tumor implantation, induction of inflammation).
-
Randomization: Once the disease is established, randomize animals into treatment and control groups (n=8-10 animals per group).
-
Dosing: Administer this compound or vehicle control according to the desired dosing schedule (e.g., once daily via i.p. injection). A dose of 30 mg/kg can be used as a starting point based on studies with LEI-401.[6][7]
-
Monitoring: Monitor animal health, body weight, and disease progression throughout the study. For tumor models, measure tumor volume with calipers 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
-
PK Analysis: Measure the concentration of this compound in plasma and tissues using LC-MS/MS to determine its exposure.
-
PD Analysis: Measure the levels of NAEs in the target tissue to confirm target engagement and inhibition of NAPE-PLD.
-
Quantitative Data Summary
Specific pharmacokinetic data for this compound is not publicly available. The following table provides pharmacokinetic parameters for the NAPE-PLD inhibitor LEI-401 in mice, which can serve as a reference for designing studies with this compound.[6][7]
| Parameter | Oral (p.o.) Administration (10 mg/kg) | Intraperitoneal (i.p.) Administration (30 mg/kg) |
| Bioavailability (F) | 25% | 48% |
| Tmax (hours) | 2 | 1 |
| Cmax (ng/mL) | 1370 | 10300 |
| AUC_last (h*ng/mL) | 6760 | 38600 |
| Half-life (t1/2) (hours) | 2.5 | Not Reported |
| Brain to Plasma Ratio (at Cmax) | Not Reported | 0.7 |
Visualizations
NAPE-PLD Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining NAPE-PLD Assay Conditions for Use with ARN19874
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining NAPE-PLD (N-acylphosphatidylethanolamine-hydrolyzing phospholipase D) assay conditions, specifically for use with the inhibitor ARN19874.
Frequently Asked Questions (FAQs)
Q1: What is NAPE-PLD and why is it a target of interest?
N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1] NAEs are involved in various physiological processes, including pain, inflammation, and appetite regulation.[2] NAPE-PLD catalyzes the final step in the primary biosynthesis pathway of many NAEs, making it a significant target for therapeutic intervention in a variety of diseases.[3]
Q2: What is this compound and what is its mechanism of action?
This compound is the first-in-class small molecule inhibitor of NAPE-PLD.[4] It acts as a reversible and uncompetitive inhibitor with an IC50 of approximately 34 μM.[5] this compound is thought to bind to the binuclear zinc center within the active site of the NAPE-PLD enzyme.[6]
Q3: I am seeing high background fluorescence in my assay. What are the possible causes?
High background fluorescence can be caused by several factors:
-
Substrate Instability: The fluorescent substrate (e.g., PED6, PED-A1) may be degrading spontaneously in the assay buffer.
-
Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent compounds.
-
Autofluorescence: If using cell lysates, endogenous cellular components may be contributing to the background signal.
-
Inhibitor Fluorescence: The inhibitor itself, this compound, as a quinazoline (B50416) sulfonamide derivative, may possess some intrinsic fluorescence or quenching properties.[7][8]
Q4: My assay signal is lower than expected. What should I check?
A low or absent signal could be due to:
-
Inactive Enzyme: Ensure the NAPE-PLD enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Suboptimal Assay Conditions: Verify that the pH, temperature, and buffer components are within the optimal range for NAPE-PLD activity.
-
Incorrect Wavelengths: Confirm that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorophore being used.
-
Inhibitor Precipitation: this compound has low aqueous solubility and may precipitate out of solution, especially at higher concentrations.[9]
Q5: The results of my assay are not reproducible. What are some common sources of variability?
Lack of reproducibility can stem from:
-
Pipetting Errors: Inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor can lead to significant variability.
-
Inconsistent Incubation Times: Ensure that all wells of the plate are incubated for the same amount of time before reading.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates. It is advisable to fill the outer wells with buffer or water and not use them for experimental samples.
-
Inhibitor Instability: The stability of this compound in your specific assay buffer over the course of the experiment should be considered.
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Run a "no-enzyme" control with only the substrate in the assay buffer to measure the rate of spontaneous hydrolysis. If high, consider preparing the substrate solution fresh for each experiment or evaluating the stability of the substrate in different buffer conditions. |
| Reagent Contamination | Prepare all buffers and solutions with high-purity water and reagents. If the problem persists, test each component individually for fluorescence. |
| Autofluorescence (Cell-Based Assays) | Run a control with mock-transfected or wild-type cell lysates that do not overexpress NAPE-PLD to determine the level of endogenous fluorescence. Subtract this background from your experimental wells. |
| Inhibitor Interference | Measure the fluorescence of this compound alone in the assay buffer at the concentrations being tested. If it is fluorescent, a different detection method or a correction factor may be needed. Some sulfonamide compounds are known to have fluorescent properties or can act as quenchers.[7][10] |
Issue 2: Low or No Assay Signal
| Possible Cause | Troubleshooting Step |
| Inactive NAPE-PLD | Test the activity of the enzyme with a known activator or a fresh batch of substrate. Ensure proper storage at -80°C and minimize freeze-thaw cycles. |
| Suboptimal pH or Temperature | The optimal pH for NAPE-PLD is typically around 8.0.[11] The standard assay temperature is 37°C.[12] Perform a pH and temperature optimization experiment to find the ideal conditions for your specific enzyme preparation. |
| Detergent Concentration | The activity of NAPE-PLD, a membrane-associated enzyme, can be sensitive to the concentration of detergents like Triton X-100. Low concentrations (0.03-0.05%) can stimulate activity, while higher concentrations (>0.4%) can be inhibitory.[5] Titrate the detergent concentration to find the optimal level for your assay. |
| Inhibitor Precipitation | This compound is soluble in DMSO at 1 mg/mL.[9] However, it has poor aqueous solubility. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid enzyme inhibition and precipitation of the inhibitor.[13] Visually inspect for any precipitation after adding this compound to the assay buffer. |
Issue 3: Lack of Inhibition by this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Uncompetitive Inhibition Mechanism | This compound is an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[4] Ensure that your assay has a sufficient concentration of the NAPE substrate to allow for the formation of the enzyme-substrate complex. |
| Assay Substrate Specificity | If using a generic fluorescent substrate like PED6 or PED-A1, be aware that other phospholipases (e.g., PLA1, PLA2) may also hydrolyze it, masking the specific inhibition of NAPE-PLD.[2][4] Consider using a more specific substrate like "flame-NAPE" which is resistant to PLA1 hydrolysis, or use specific inhibitors for other phospholipases to confirm the signal is from NAPE-PLD.[4] |
Data Presentation
Table 1: Summary of NAPE-PLD Assay Conditions
| Parameter | Fluorescence-Based Assay (PED6) [12] | Radiometric Assay [14] | LC-MS Based Assay [6] |
| Enzyme Source | Membrane fraction of HEK293T cells overexpressing NAPE-PLD | Rat brain homogenates | Purified recombinant human NAPE-PLD |
| Substrate | PED6 (fluorescent) | [14C]N-arachidonoyl-PE (radiolabeled) | N-arachidonoyl-PE |
| Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.1% (w/v) BSA, 0.05% (v/v) Triton X-100 | 50 mM Tris-HCl, pH 7.4, 1 mM EDTA | 20 mM HEPES, pH 7.8, 200 mM NaCl |
| Temperature | 37°C | 37°C | 25°C |
| Incubation Time | 60 minutes | 30 minutes | Not specified |
| Detection Method | Fluorescence plate reader (Ex/Em: ~485/520 nm) | Thin-layer chromatography and scintillation counting | Liquid chromatography-mass spectrometry |
Experimental Protocols
Fluorescence-Based NAPE-PLD Assay using PED6 Substrate[12]
-
Cell Culture and Membrane Preparation:
-
Culture HEK293T cells and transfect with a plasmid encoding human NAPE-PLD.
-
After 48-72 hours, harvest the cells and lyse them in a hypotonic buffer.
-
Isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable storage buffer and determine the protein concentration.
-
-
Assay Procedure:
-
Prepare a master mix of the assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, 0.05% Triton X-100).
-
In a 96-well black plate, add the desired concentration of this compound (diluted from a DMSO stock) or vehicle (DMSO).
-
Add the NAPE-PLD containing membrane fraction to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the PED6 substrate to a final concentration of 1-10 µM.
-
Immediately measure the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for the PED6 fluorophore (e.g., Ex/Em: 485/520 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: NAPE-PLD signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common NAPE-PLD assay issues.
References
- 1. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantum dot based multiplex fluorescence quenching immune chromatographic strips for the simultaneous determination of sulfonamide and fluoroquinolone residues in chicken samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. Effects of dimethyl sulfoxide, temperature, and sodium chloride on the activity of human matrix metalloproteinase 7 (matrilysin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ARN19874 Selectivity for NAPE-PLD: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ARN19874, a known N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) inhibitor, with other alternative compounds. The information presented herein, supported by experimental data, is intended to assist researchers in validating the selectivity of this compound for its target.
Introduction to NAPE-PLD and its Inhibition
N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[1] These NAEs, in turn, act on various receptors, including peroxisome proliferator-activated receptor alpha (PPARα) and G protein-coupled receptors GPR119 and GPR55, to exert their biological effects.[1] The development of selective NAPE-PLD inhibitors is crucial for understanding the physiological roles of this enzyme and for the potential therapeutic modulation of NAE signaling. However, the existence of NAPE-PLD-independent pathways for NAE biosynthesis underscores the importance of thoroughly validating inhibitor selectivity.
Comparative Analysis of NAPE-PLD Inhibitors
This compound, a quinazolinedione sulfonamide derivative, has been identified as a selective inhibitor of NAPE-PLD.[2] To objectively assess its performance, this guide compares its potency and selectivity with other known NAPE-PLD inhibitors, including LEI-401, bithionol, hexachlorophene, and desketoraloxifene (B1670293) analogues.
Quantitative Data Summary
The following table summarizes the in vitro potency of various inhibitors against NAPE-PLD. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Inhibitor | Chemical Class | NAPE-PLD IC50 | Selectivity Profile |
| This compound | Quinazolinedione sulfonamide | ~34 µM[2][3], 94 ± 4 µM[4] | Selective over some other zinc-dependent enzymes and PLD1/2.[5] |
| LEI-401 | Not specified | 27 nM (Ki)[2], 0.86 µM (in cells)[6] | Selectivity confirmed by chemical proteomics; did not compete for other protein targets of its photoaffinity probe.[6] |
| Bithionol | Dichlorophene | ~2 µM[2] | Showed significant selectivity for NAPE-PLD compared to Streptomyces chromofuscus PLD and serum lipase.[3][7] |
| Hexachlorophene | Dichlorophene | ~2 µM[2] | Showed significant selectivity for NAPE-PLD compared to Streptomyces chromofuscus PLD and serum lipase.[3][7] |
| Desketoraloxifene Analogue 17b | Desketoraloxifene | 67 µM[8][9] | Active against mammalian PLD1 and PLD2.[8][9] |
| Desketoraloxifene | Desketoraloxifene | 58 µM[8][9] | Weakly inhibits NAPE-PLD.[8][9] |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust experimental assays. Below are detailed methodologies for commonly cited experiments.
NAPE-PLD Activity Assay (Fluorescence-Based)
This high-throughput compatible assay utilizes a quenched fluorescent NAPE analog, such as PED-A1 or PED6, to measure NAPE-PLD activity.[3][10]
Materials:
-
HEK293T cells overexpressing NAPE-PLD
-
Cell lysis buffer
-
Quenched fluorescent NAPE substrate (e.g., PED-A1 or PED6)
-
Test inhibitors (e.g., this compound)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Lysate Preparation: Prepare membrane fractions from HEK293T cells overexpressing NAPE-PLD.
-
Assay Reaction: In a 96-well plate, add the cell lysate, the test inhibitor at various concentrations, and the assay buffer.
-
Incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the quenched fluorescent NAPE substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a plate reader. The hydrolysis of the substrate by NAPE-PLD separates the fluorophore from the quencher, resulting in a detectable signal.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
NAPE-PLD Activity Assay (Radioactive)
This traditional method measures the formation of radiolabeled NAE from a radiolabeled NAPE substrate.[11][12]
Materials:
-
Tissue homogenates or cell lysates containing NAPE-PLD
-
Radiolabeled NAPE substrate (e.g., N-[14C]-acyl PE)
-
Test inhibitors
-
Reaction buffer (e.g., Tris-HCl)
-
Organic solvents for lipid extraction
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Enzyme Reaction: Incubate the tissue homogenate or cell lysate with the radiolabeled NAPE substrate in the presence of varying concentrations of the test inhibitor.
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable organic solvent mixture.
-
TLC Separation: Separate the radiolabeled NAE product from the unreacted substrate using TLC.
-
Quantification: Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the IC50 value of the inhibitor.
Visualizing the NAPE-PLD Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to NAPE-PLD Inhibitors: ARN19874 vs. LEI-401
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) inhibitors: ARN19874 and LEI-401. NAPE-PLD is a crucial enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. The development of potent and selective NAPE-PLD inhibitors is critical for elucidating the physiological roles of this pathway and for the potential development of novel therapeutics.
Executive Summary
This compound was the first reported small-molecule inhibitor of NAPE-PLD, representing a significant milestone in the field. However, subsequent research led to the development of LEI-401, a significantly more potent and centrally active inhibitor. This guide presents a side-by-side comparison of their biochemical potency, selectivity, and effects in cellular and in vivo models, supported by experimental data and methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and LEI-401, highlighting the substantial differences in their inhibitory potency and observed effects.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | IC50 | Assay System | Reference |
| This compound | Human NAPE-PLD | ~34 µM | Purified recombinant human NAPE-PLD | [1] |
| Human NAPE-PLD | 94 ± 4 µM | Not specified in snippet | [2] | |
| LEI-401 | Human NAPE-PLD | 27 nM (Kᵢ) | Not specified in snippet | [3] |
| Human NAPE-PLD | 0.86 µM | hNAPE-PLD-transfected HEK293T cells | [4] | |
| Mouse NAPE-PLD | 0.18 µM (Kᵢ) | Recombinant mouse NAPE-PLD | [5] |
Note: The differing IC50 values reported for this compound may be due to variations in experimental conditions.
Table 2: Effects on NAE and NAPE Levels
| Compound | Model System | Effect on NAPE Levels | Effect on NAE Levels | Reference |
| This compound | HEK293 cells | Increased | No significant change in most NAEs | [1][2] |
| LEI-401 | Neuro-2a cells | Not Reported | Decreased (including anandamide) | [4][5] |
| Mouse Brain | Not Reported | Decreased (including anandamide) | [4][5] |
Table 3: In Vivo Properties of LEI-401
| Parameter | Value | Animal Model | Administration | Reference |
| Cmax (plasma) | 10300 ng/mL | C57BL/6J mice | 30 mg/kg, i.p. | [5] |
| Tmax (plasma) | 1 hour | C57BL/6J mice | 30 mg/kg, i.p. | [5] |
| Half-life (t1/2) | 2.7 hours | C57BL/6J mice | Not specified in snippet | [5] |
| Brain Penetration | Yes | C57BL/6J mice | i.p. administration | [4][5] |
| Behavioral Effect | Impaired fear extinction | C57BL/6J mice | 30 mg/kg, i.p. | [4] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: NAPE-PLD signaling and alternative NAE biosynthesis pathways.
Caption: General experimental workflow for NAPE-PLD inhibitor characterization.
Experimental Protocols
While detailed, step-by-step protocols are best sourced from the original publications, this section outlines the key experimental methodologies employed in the characterization of this compound and LEI-401.
In Vitro NAPE-PLD Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against NAPE-PLD.
-
Enzyme Source: Purified recombinant human or mouse NAPE-PLD, or lysates from cells overexpressing the enzyme (e.g., HEK293T cells).
-
Substrate: A fluorescent NAPE analog is often used for high-throughput screening, allowing for a colorimetric or fluorescent readout of enzyme activity. Alternatively, a natural NAPE substrate can be used, with product formation quantified by liquid chromatography-mass spectrometry (LC-MS).
-
Procedure (General): The enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound or LEI-401) for a defined period. The substrate is then added, and the reaction is allowed to proceed. The reaction is subsequently stopped, and the amount of product formed is measured.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Selectivity Profiling
-
Objective: To assess the specificity of the inhibitors for NAPE-PLD over other related enzymes.
-
Methodology: The inhibitory activity of the compounds is tested against a panel of other hydrolases, particularly those involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (B570770) (MAGL), diacylglycerol lipases (DAGLα and DAGLβ), and α/β-hydrolase domain 6 (ABHD6).[3]
-
Significance: High selectivity is crucial for a chemical probe to ensure that its observed biological effects are due to the inhibition of the intended target. LEI-401 has been shown to be highly selective for NAPE-PLD.[3]
Cell-Based Assays for NAPE and NAE Level Determination
-
Objective: To evaluate the effect of the inhibitors on the levels of NAPE and NAEs in a cellular context.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells, which endogenously express NAPE-PLD, or neuronal cell lines like Neuro-2a are commonly used.[1][4]
-
Procedure: Cells are treated with the inhibitor or vehicle for a specific duration. After treatment, the cells are harvested, and lipids are extracted.
-
Quantification: The levels of various NAPE and NAE species are quantified using liquid chromatography-mass spectrometry (LC-MS). This technique allows for the sensitive and specific measurement of individual lipid molecules.
In Vivo Studies in Animal Models
-
Objective: To assess the pharmacokinetic properties, brain penetrance, and physiological effects of the inhibitors in a living organism.
-
Animal Model: Typically, mice (e.g., C57BL/6J strain) are used.[4][5]
-
Pharmacokinetics: Following administration of the compound (e.g., via intraperitoneal injection or oral gavage), blood samples are collected at various time points to determine the plasma concentration of the drug over time. This allows for the calculation of parameters such as Cmax, Tmax, and half-life.[5]
-
Brain Lipid Analysis: To confirm target engagement in the central nervous system, brain tissue is collected after drug administration, and the levels of NAEs are measured by LC-MS.[4]
-
Behavioral Assessments: To investigate the functional consequences of NAPE-PLD inhibition, a range of behavioral tests can be employed. For example, the fear extinction test was used to demonstrate the effect of LEI-401 on emotional memory.[4]
Conclusion
The development of NAPE-PLD inhibitors has progressed significantly from the initial discovery of this compound to the more potent and in vivo-validated tool, LEI-401.
-
This compound served as a foundational chemical probe, demonstrating the feasibility of small-molecule inhibition of NAPE-PLD. Its primary utility lies in in vitro studies to investigate the direct consequences of NAPE-PLD inhibition on NAPE metabolism. However, its lower potency and lack of reported in vivo data limit its application in more complex biological systems.
-
LEI-401 represents a substantial advancement, with nanomolar potency, high selectivity, and proven central nervous system activity. It has been instrumental in demonstrating the role of NAPE-PLD in regulating brain NAE levels and influencing emotional behavior.[4] LEI-401 is currently the superior tool for in vivo investigations into the physiological and pathophysiological roles of the NAPE-PLD pathway.
For researchers aiming to study the downstream consequences of reduced NAE synthesis in cellular and animal models, LEI-401 is the more appropriate and effective inhibitor. This compound remains a relevant compound from a historical and structural perspective and can be useful for specific in vitro experiments where high potency is not a critical requirement. The continued development of novel NAPE-PLD inhibitors will further enhance our understanding of this important signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Potency of ARN19874 and Other Small Molecule Inhibitors of NAPE-PLD
For researchers and drug development professionals navigating the landscape of endocannabinoid system modulators, this guide provides a comparative analysis of ARN19874 and other small molecule inhibitors targeting N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD offers a therapeutic strategy for modulating NAE levels and their downstream signaling pathways. This document presents a compilation of experimental data on inhibitor potency, detailed experimental methodologies, and visual diagrams of the relevant biological pathway and experimental workflow.
Comparative Potency of NAPE-PLD Inhibitors
The inhibitory potency of small molecules against NAPE-PLD is a critical parameter for their potential as research tools or therapeutic agents. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify and compare the efficacy of these inhibitors. The following table summarizes the available quantitative data for this compound and other notable NAPE-PLD inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source used in the determination.
| Inhibitor | Target | IC50 (µM) | Ki (nM) | Organism/Cell Line | Mechanism of Action | Reference |
| This compound | NAPE-PLD | ~34[1][2] | - | Recombinant Human | Reversible, Uncompetitive | [1] |
| NAPE-PLD | 94 ± 4 | - | Rat Brain Microsomes | - | [3] | |
| LEI-401 | NAPE-PLD | 0.86 | 27[4][5] | Recombinant Human | Reversible | [6][7] |
| NAPE-PLD | 0.16 ± 0.03 | - | Rat Brain Microsomes | - | [3] | |
| Bithionol | NAPE-PLD | ~2 | - | - | Irreversible | [7] |
| Hexachlorophene | NAPE-PLD | ~2 | - | - | - | [5] |
| Desketoraloxifene | NAPE-PLD | 58 | - | - | - |
Experimental Protocols
A precise and reproducible experimental protocol is essential for the accurate determination of inhibitor potency. Below is a detailed methodology for a fluorescence-based NAPE-PLD inhibition assay, a common method for screening and characterizing NAPE-PLD inhibitors.[8][9]
Fluorescence-Based NAPE-PLD Inhibition Assay using PED6
This assay measures the ability of a compound to inhibit the enzymatic activity of NAPE-PLD by monitoring the fluorescence increase resulting from the cleavage of a quenched fluorogenic substrate, PED6.[6][8][9]
I. Materials and Reagents:
-
HEK293T cells[9]
-
Plasmid DNA encoding human NAPE-PLD[9]
-
Polyethylenimine (PEI) for transfection[9]
-
Culture medium: DMEM with 2 mM GlutaMax, 100 µg/mL penicillin, 100 µg/mL streptomycin, and 10% (v/v) newborn calf serum[9]
-
Storage Buffer A: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA[9]
-
Storage Buffer B: 50 mM Tris-HCl pH 7.4[9]
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.02% Triton X-100[9]
-
PED6 (fluorescence-quenched NAPE substrate)[9]
-
DMSO (for compound and substrate dilution)
-
96-well black, flat-bottom plates
-
Plate reader capable of fluorescence detection (excitation/emission ~485/520 nm)
II. Procedure:
-
Cell Culture and Transfection:
-
Preparation of Membrane Lysate:
-
Harvest the transfected cells and wash with PBS.
-
Resuspend the cell pellet in Storage Buffer A and lyse the cells by sonication or dounce homogenization.[9]
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the membranes.[9]
-
Discard the supernatant and resuspend the membrane pellet in Storage Buffer B.[9]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).[9]
-
Store the membrane lysate at -80°C until use.[9]
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test inhibitors (e.g., this compound) in DMSO.[9]
-
In a 96-well black plate, add 79 µL of Assay Buffer to each well.[9]
-
Add 1 µL of the inhibitor dilution (or DMSO for control wells) to the appropriate wells.[9]
-
Add 10 µL of the diluted membrane protein lysate (containing NAPE-PLD) to each well. Include wells with mock-transfected lysate as a negative control.[9]
-
Incubate the plate for 30 minutes at 37°C in the dark.[9]
-
During the incubation, prepare a 1 mM working solution of PED6 in DMSO.[9]
-
After the 30-minute pre-incubation, add 10 µL of the 1 mM PED6 solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a pre-warmed (37°C) plate reader and measure the fluorescence intensity every minute for 30-60 minutes.[9]
-
III. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the background fluorescence rate from the mock-transfected control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
NAPE-PLD Signaling Pathway
The following diagram illustrates the central role of NAPE-PLD in the biosynthesis of N-acylethanolamines (NAEs). The pathway begins with the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE) and a phospholipid. NAPE-PLD then catalyzes the hydrolysis of NAPE to produce NAEs, such as anandamide, and phosphatidic acid (PA).[2][10]
Caption: NAPE-PLD signaling pathway for NAE biosynthesis.
Experimental Workflow for NAPE-PLD Inhibition Assay
This diagram outlines the key steps involved in determining the potency of a small molecule inhibitor against NAPE-PLD using a fluorescence-based assay.
Caption: Workflow for determining NAPE-PLD inhibitor IC50.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. pubs.acs.org [pubs.acs.org]
Cross-Validation of NAPE-PLD Inhibition: A Comparative Guide to ARN19874 and Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD): the pharmacological inhibitor ARN19874 and genetic knockout models. Understanding the nuances of each approach is critical for accurately interpreting experimental data and advancing our knowledge of the N-acylethanolamine (NAE) signaling system.
Introduction to NAPE-PLD and its Role in NAE Biosynthesis
NAPE-PLD is a key enzyme in the biosynthesis of NAEs, a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382) (AEA), the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the satiety-regulating factor oleoylethanolamide (OEA). NAPE-PLD catalyzes the final step in this pathway, hydrolyzing N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. Given the diverse physiological roles of NAEs, modulating NAPE-PLD activity presents a promising therapeutic strategy for a range of conditions.
Quantitative Data Comparison: this compound vs. NAPE-PLD Knockout
The following tables summarize the quantitative effects of this compound and NAPE-PLD genetic knockout on NAE levels. It is important to note that direct comparative studies of this compound in NAPE-PLD knockout models are limited. The data presented here is a synthesis from multiple studies, highlighting the need for direct cross-validation experiments.
Table 1: Effects of this compound on NAE Levels in HEK293 Cells
| NAE Species | Fold Change vs. Control | Reference |
| Stearoylethanolamide (SEA) | ↓ | [1] |
| Oleoylethanolamide (OEA) | No significant change | [1] |
| Palmitoylethanolamide (PEA) | No significant change | [1] |
Note: Data is derived from in vitro studies on human embryonic kidney (HEK293) cells.
Table 2: Effects of NAPE-PLD Genetic Knockout on Brain NAE Levels in Mice
| NAE Species | Fold Change vs. Wild-Type (Whole Brain) | Fold Change vs. Wild-Type (Specific Brain Regions) | References |
| Anandamide (AEA) | ↓ or No significant change | ↓ in some regions | [2][3][4] |
| Oleoylethanolamide (OEA) | ↓ | ↓ | [2][4] |
| Palmitoylethanolamide (PEA) | ↓ | ↓ | [2][4] |
| Stearoylethanolamide (SEA) | ↓ | ↓ | [2][4] |
| Linoleoylethanolamine (LEA) | ↓ | ↓ in some regions | [4] |
| Docosahexaenoylethanolamine (DHEA) | ↓ | ↓ in some regions | [4] |
Note: The effects of NAPE-PLD knockout on AEA levels can vary between different knockout mouse lines and the specific brain regions analyzed, suggesting the existence of alternative biosynthetic pathways.[2][5]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
Generation of NAPE-PLD Knockout Mice
The generation of NAPE-PLD knockout (KO) mice typically involves homologous recombination in embryonic stem (ES) cells.[2] A targeting vector is constructed to replace a critical exon of the Napepld gene with a selection cassette (e.g., a neomycin resistance gene). The linearized vector is then electroporated into ES cells. Following selection, correctly targeted ES cell clones are identified by Southern blotting or PCR and injected into blastocysts to generate chimeric mice. Chimeras are then bred to establish germline transmission of the null allele. Subsequent breeding of heterozygous mice produces homozygous NAPE-PLD KO mice and their wild-type littermates for comparative studies.
Cell Culture and this compound Treatment
Human embryonic kidney (HEK293) cells are a common model for in vitro studies. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For inhibitor studies, cells are seeded in appropriate culture plates and allowed to adhere. The following day, the culture medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 10 µM) or vehicle (e.g., DMSO).[1] Cells are incubated for a specified period (e.g., 24 hours) before harvesting for lipid analysis.
Lipid Extraction and Quantification by LC-MS/MS
a. Sample Preparation:
-
Tissues: Brain or other tissues are rapidly dissected, weighed, and snap-frozen in liquid nitrogen. Tissues are homogenized in a suitable solvent, typically a mixture of chloroform (B151607) and methanol.
-
Cells: Cultured cells are washed with phosphate-buffered saline (PBS), scraped, and collected. Lipids are extracted using a similar solvent mixture as for tissues.
b. Lipid Extraction (Folch Method):
-
Homogenized tissue or cell pellets are mixed with a chloroform:methanol (2:1, v/v) solution.
-
The mixture is vortexed and incubated at room temperature.
-
A saline solution is added to induce phase separation.
-
The mixture is centrifuged, and the lower organic phase containing the lipids is carefully collected.
-
The solvent is evaporated under a stream of nitrogen.
c. LC-MS/MS Analysis:
-
The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol).
-
An aliquot is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separation of different NAE species is achieved using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate).
-
The eluent is introduced into the mass spectrometer, and NAEs are typically detected in positive ion mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for each NAE are monitored for quantification.
-
Absolute quantification is achieved by comparing the peak areas of the endogenous NAEs to those of their corresponding deuterated internal standards.
Discussion and Conclusion
Both pharmacological inhibition with this compound and genetic knockout of NAPE-PLD are valuable tools for investigating the biological roles of NAEs.
-
This compound offers temporal control, allowing for the study of acute effects of NAPE-PLD inhibition. However, its specificity and potential off-target effects must be carefully evaluated. The currently available data on this compound's in vivo efficacy and its effects on a broad spectrum of NAEs are limited.[6]
-
NAPE-PLD knockout models provide a complete and sustained ablation of the enzyme, which is advantageous for studying the long-term consequences of NAPE-PLD deficiency. However, developmental compensation and the potential for alternative biosynthetic pathways to be upregulated can complicate the interpretation of results.[2][5] The discrepancies in the AEA phenotype across different NAPE-PLD knockout lines highlight this complexity.
References
- 1. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAPE-PLD in the ventral tegmental area regulates reward events, feeding and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of ARN19874 and Non-Selective Inhibitors: A Guide for Researchers
In the landscape of pharmacological research, the development of selective inhibitors offers a promising avenue for targeted therapeutic intervention with potentially fewer side effects compared to their non-selective counterparts. This guide provides a comparative analysis of ARN19874, a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), and traditional non-selective inhibitors, focusing on non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This comparison is intended for researchers, scientists, and drug development professionals to highlight the distinct mechanisms of action and potential therapeutic implications of these two classes of inhibitors.
Introduction to Inhibitor Classes
This compound is a selective, reversible, and uncompetitive inhibitor of NAPE-PLD, an enzyme pivotal in the biosynthesis of N-acylethanolamines (NAEs). NAEs, including the endocannabinoid anandamide (B1667382) and the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA), are involved in a variety of physiological processes, including inflammation, pain, and neuroprotection. By selectively inhibiting NAPE-PLD, this compound offers a targeted approach to modulate the endocannabinoid system and related signaling pathways.
Non-selective inhibitors , exemplified by traditional NSAIDs like ibuprofen (B1674241) and diclofenac, act by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1] While effective in reducing inflammation, the non-selective inhibition of both COX isoforms can lead to undesirable side effects, particularly in the gastrointestinal tract, due to the inhibition of the protective functions of COX-1.[2]
Performance and Efficacy: A Mechanistic Comparison
Due to the absence of direct head-to-head comparative studies, this analysis juxtaposes the known characteristics and performance data from independent studies.
Table 1: Comparative Overview of this compound and Non-Selective NSAIDs
| Feature | This compound (Selective NAPE-PLD Inhibitor) | Non-Selective NSAIDs (e.g., Ibuprofen, Diclofenac) |
| Target Enzyme(s) | N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[1] |
| Mechanism of Action | Reversible, uncompetitive inhibition of NAPE-PLD | Competitive and reversible inhibition of COX-1 and COX-2[2] |
| Key Signaling Pathway | NAPE-PLD pathway, modulating N-acylethanolamine biosynthesis | Cyclooxygenase pathway, inhibiting prostaglandin (B15479496) synthesis[1] |
| Reported IC50 | ~34 µM for NAPE-PLD | Varies by specific NSAID and COX isoform (e.g., Ibuprofen: COX-1 ≈ 13 µM, COX-2 ≈ 370 µM) |
| Primary Therapeutic Effect | Modulation of endocannabinoid signaling, potential anti-inflammatory and neuroprotective effects | Anti-inflammatory, analgesic, and antipyretic[2] |
| Potential Side Effects | To be fully elucidated; may involve alterations in endocannabinoid homeostasis | Gastrointestinal ulcers and bleeding, renal dysfunction, cardiovascular events[2] |
Signaling Pathways
The distinct mechanisms of this compound and non-selective NSAIDs are best understood by examining their respective signaling pathways.
Experimental Protocols
To facilitate further comparative research, this section outlines detailed methodologies for key experiments.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against its target enzyme.
1. NAPE-PLD Inhibition Assay (Fluorometric)
-
Principle: This assay utilizes a fluorescence-quenched substrate of NAPE-PLD. Cleavage of the substrate by the enzyme results in an increase in fluorescence, which is measured to determine enzyme activity.
-
Materials:
-
Recombinant human NAPE-PLD enzyme.
-
Fluorescence-quenched NAPE-PLD substrate (e.g., PED6).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Test compound (this compound) and vehicle control (e.g., DMSO).
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the recombinant NAPE-PLD enzyme to each well of the microplate.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorescence-quenched substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. COX Inhibition Assay (Fluorometric) [3]
-
Principle: This assay measures the peroxidase activity of COX enzymes. The reaction between a probe and H2O2, a byproduct of the COX reaction, generates a fluorescent product.
-
Materials:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Fluorometric probe (e.g., Amplex Red).
-
Heme cofactor.
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Test compound (non-selective NSAID) and vehicle control (e.g., DMSO).
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In separate wells, add either COX-1 or COX-2 enzyme, heme, and the fluorometric probe.
-
Add the test compound dilutions and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the increase in fluorescence over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration.
-
Calculate the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Cellular Anti-inflammatory Assay
Objective: To assess the ability of a test compound to reduce the production of inflammatory mediators in a cellular model of inflammation.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs).
-
Inflammatory Stimulus: Lipopolysaccharide (LPS).
-
Procedure:
-
Culture cells to the appropriate density in 24-well plates.
-
Pre-treat the cells with various concentrations of the test compound (this compound or a non-selective NSAID) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or prostaglandins (e.g., PGE2) in the supernatant using ELISA kits.
-
Determine the dose-dependent inhibitory effect of the test compounds on the production of these inflammatory mediators.
-
Conclusion
The comparative analysis of this compound and non-selective NSAIDs reveals two distinct approaches to modulating inflammatory processes. This compound, with its selective inhibition of NAPE-PLD, offers a targeted strategy to influence the endocannabinoid system, a pathway with diverse regulatory roles. In contrast, non-selective NSAIDs provide broad anti-inflammatory effects through the inhibition of both COX isoforms, albeit with a known risk of side effects.
For researchers and drug development professionals, the choice between a selective and a non-selective inhibitor will depend on the specific therapeutic goal. The targeted approach of this compound may be advantageous in conditions where the NAPE-PLD pathway is specifically implicated and where minimizing off-target effects is a priority. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these two classes of inhibitors in various preclinical and clinical settings. The experimental protocols outlined in this guide provide a framework for conducting such essential comparative research.
References
Validating the On-Target Effects of ARN19874 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the on-target effects of ARN19874, a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The product's performance is compared with alternative small-molecule inhibitors and genetic validation approaches, supported by experimental data and detailed protocols.
Introduction to this compound and NAPE-PLD
This compound is a selective, reversible, and uncompetitive inhibitor of NAPE-PLD, an integral membrane enzyme responsible for the final step in the biosynthesis of N-acylethanolamines (NAEs). NAEs are a class of bioactive lipids, including the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the satiety-promoting factor oleoylethanolamide (OEA). By inhibiting NAPE-PLD, this compound is expected to decrease the production of NAEs and cause an accumulation of their precursors, N-acylphosphatidylethanolamines (NAPEs). Validating this specific mechanism of action is crucial for interpreting experimental results and assessing the therapeutic potential of this compound.
Pharmacological Validation of On-Target Effects
Pharmacological validation involves the use of a small-molecule inhibitor to observe its direct effects on the target protein's activity and the downstream signaling pathway.
Direct Measurement of NAPE-PLD Substrate and Product Levels
A primary method to confirm this compound's on-target effect is to measure the cellular levels of NAPE-PLD substrates (NAPEs) and products (NAEs) following treatment. Inhibition of NAPE-PLD should lead to an increase in various NAPE species and a corresponding decrease in NAEs.
Experimental Data:
| Cell Line | Treatment | Analyte | Change in Level | Reference |
| HEK293 | This compound (50 µM) | N-stearoyl-PE (18:0 NAPE) | Increase (quantitative data pending) | (Castellani et al., 2017) |
| HEK293 | This compound (50 µM) | N-palmitoyl-PE (16:0 NAPE) | Increase (quantitative data pending) | (Castellani et al., 2017) |
| HEK293 | This compound (50 µM) | Stearoylethanolamide (SEA) | Decrease | (Castellani et al., 2017) |
| HEK293 | This compound (50 µM) | Oleoylethanolamide (OEA) | No significant change | (Castellani et al., 2017) |
| HEK293 | This compound (50 µM) | Palmitoylethanolamide (PEA) | No significant change | (Castellani et al., 2017) |
| Neuro-2a | LEI-401 (10 µM, 2h) | Multiple NAEs | Significant decrease | [1] |
Experimental Protocol: Lipid Extraction and LC-MS/MS Analysis of NAPEs and NAEs
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) and grow to 80-90% confluency. Treat cells with this compound at the desired concentration and for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Lipid Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in methanol (B129727) containing an internal standard (e.g., deuterated NAEs and NAPEs).
-
Add chloroform (B151607) and water to the cell lysate to achieve a final ratio of 2:1:1 (chloroform:methanol:water).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Solid-Phase Extraction (SPE) for NAPE and NAE Enrichment (Optional but Recommended):
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid film in a small volume of a non-polar solvent (e.g., chloroform).
-
Apply the sample to a pre-conditioned silica (B1680970) SPE cartridge.
-
Wash the cartridge with non-polar solvents to remove neutral lipids.
-
Elute NAPEs and NAEs with a more polar solvent mixture (e.g., chloroform/methanol).
-
-
LC-MS/MS Analysis:
-
Dry the eluted sample and reconstitute in an appropriate solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separate the different NAPE and NAE species using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water and acetonitrile/isopropanol with additives like formic acid or ammonium (B1175870) acetate).
-
Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each NAPE and NAE species should be used for accurate quantification relative to the internal standards.
-
Signaling Pathway Diagram:
Caption: NAPE-PLD signaling pathway and the inhibitory action of this compound.
Comparative Analysis with Alternative NAPE-PLD Inhibitors
To further validate the specificity of this compound, its effects can be compared to other known NAPE-PLD inhibitors.
Inhibitor Comparison Table:
| Inhibitor | IC50 (NAPE-PLD) | Cell-Based Assay Notes | Reference |
| This compound | ~34 µM | Increases NAPE levels in HEK293 cells. | (Castellani et al., 2017) |
| LEI-401 | 27 nM | Reduces a broad range of NAEs in Neuro-2a cells in a NAPE-PLD dependent manner. | [1][2] |
| Bithionol | ~2 µM | Irreversible inhibitor; blocks the effect of NAPE-PLD activators in RAW264.7 cells. | [3] |
| Hexachlorophene | ~2 µM | Potent inhibitor in HEK293 cells. |
Experimental Workflow for Inhibitor Comparison:
Caption: Workflow for comparing the effects of different NAPE-PLD inhibitors.
Genetic Validation of NAPE-PLD as the Target
Genetic approaches, such as siRNA-mediated knockdown or the use of knockout cell lines, provide a powerful way to validate that the pharmacological effects of this compound are indeed due to the inhibition of NAPE-PLD.
siRNA-Mediated Knockdown of NAPE-PLD
Transiently reducing the expression of NAPE-PLD using small interfering RNA (siRNA) should phenocopy the effects of this compound, leading to an increase in NAPE levels.
Experimental Data:
| Cell Line | Method | Target | Result | Reference |
| SH-SY5Y | siRNA | NAPE-PLD | ~60% decrease in Napepld mRNA, >75% decrease in NAPE-PLD protein, ~80% increase in saturated NAPE species. | [4] |
Experimental Protocol: siRNA Transfection and Validation
-
siRNA Design and Synthesis: Design or purchase at least two independent siRNA duplexes targeting the NAPE-PLD mRNA sequence. Include a non-targeting (scrambled) siRNA control.
-
Transfection:
-
Plate cells (e.g., SH-SY5Y) to be 50-70% confluent at the time of transfection.
-
Prepare siRNA-lipid transfection complexes according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX).
-
Add the complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): Harvest RNA from a subset of cells, reverse transcribe to cDNA, and perform qPCR to quantify the reduction in NAPE-PLD mRNA levels relative to a housekeeping gene and the scrambled siRNA control.
-
Western Blot: Lyse a subset of cells and perform western blotting using a specific antibody against NAPE-PLD to confirm the reduction in protein levels.
-
-
Lipidomics Analysis: For the remaining cells, perform lipid extraction and LC-MS/MS analysis as described in section 1.1 to measure the changes in NAPE and NAE levels.
Use of NAPE-PLD Knockout (KO) Cells
Comparing the effects of this compound in wild-type versus NAPE-PLD knockout cells can definitively establish on-target activity. This compound should have no effect on NAE levels in cells lacking its target.
Experimental Data:
| Cell Line | Treatment | Effect on NAEs in WT cells | Effect on NAEs in KO cells | Reference |
| Neuro-2a | LEI-401 (10 µM) | Significant decrease | No significant change | [1] |
Logical Relationship Diagram:
Caption: Logic for using knockout cells to validate on-target effects.
Biophysical Validation of Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm the direct binding of a compound to its target protein within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Thermal Challenge: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or other non-denaturing methods. Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection and Quantification:
-
Western Blot: Analyze the soluble fractions by SDS-PAGE and western blotting using an antibody specific for NAPE-PLD. Quantify the band intensities at each temperature for both treated and untreated samples.
-
High-Throughput Methods (e.g., AlphaLISA): For higher throughput, immunoassays like AlphaLISA can be used in a microplate format to quantify the amount of soluble NAPE-PLD.
-
-
Data Analysis: Plot the amount of soluble NAPE-PLD as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
CETSA Workflow Diagram:
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the on-target effects of this compound requires a multi-faceted approach. Direct measurement of NAPE and NAE levels by LC-MS/MS provides the most direct evidence of NAPE-PLD inhibition. Comparing these effects with other known inhibitors and with genetic knockdown of NAPE-PLD strengthens the specificity of the findings. Finally, biophysical methods like CETSA can confirm the direct binding of this compound to NAPE-PLD in a cellular context. By employing these complementary techniques, researchers can confidently establish the on-target activity of this compound and build a solid foundation for further drug development studies.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A protective role for N-acylphosphatidylethanolamine phospholipase D in 6-OHDA-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ARN19874 versus RNAi for NAPE-PLD Knockdown Studies
This comparison guide delves into the mechanisms of action, experimental considerations, and potential pitfalls of each method, supported by experimental data. We present a detailed analysis to help you select the most appropriate tool for your research needs.
At a Glance: ARN19874 vs. RNAi for NAPE-PLD Knockdown
| Feature | This compound (Small Molecule Inhibitor) | RNAi (siRNA) |
| Mechanism of Action | Reversible, uncompetitive inhibitor that binds to the zinc center of the NAPE-PLD enzyme, blocking its catalytic activity.[1] | Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to degrade NAPE-PLD mRNA. |
| Target | NAPE-PLD protein activity. | NAPE-PLD mRNA, leading to reduced protein expression. |
| Speed of Onset | Rapid, dependent on cell permeability and binding kinetics. | Slower, requires transcription and translation machinery turnover. |
| Duration of Effect | Transient and reversible upon washout. | Can be transient (siRNA) or stable (shRNA), with effects lasting for several days. |
| Specificity | Generally high for NAPE-PLD, with no significant off-target effects on other tested zinc-dependent enzymes.[1] However, potential for off-target effects on other proteins exists. | Can have off-target effects through miRNA-like seed region binding to unintended mRNAs.[2][3][4][5][6] |
| Key Advantage | Allows for acute and reversible inhibition, useful for studying the immediate effects of NAPE-PLD activity loss. | Enables the study of the effects of long-term protein depletion and can be used for in vivo studies with appropriate delivery systems. |
| Key Disadvantage | May not completely abolish NAE production due to NAPE-PLD-independent pathways.[7][8][9][10] | Off-target effects can complicate data interpretation; requires careful validation with multiple siRNA sequences. |
In-Depth Analysis
This compound: A Chemical Probe for Acute NAPE-PLD Inhibition
This compound is the first reported small-molecule inhibitor of NAPE-PLD, with a reported half-maximal inhibitory concentration (IC50) of approximately 34 µM.[9] As a reversible and uncompetitive inhibitor, it offers a powerful tool for dissecting the immediate cellular functions of NAPE-PLD.
Efficacy and Cellular Effects:
In human embryonic kidney (HEK293) cells, treatment with 50 µM this compound has been shown to cause a significant accumulation of N-acylphosphatidylethanolamines (NAPEs), the substrates of NAPE-PLD. This demonstrates the inhibitor's ability to effectively block the enzyme's activity in a cellular context. However, the impact on downstream N-acylethanolamine (NAE) levels can be variable, likely due to the presence of alternative, NAPE-PLD-independent biosynthetic pathways for these signaling lipids.[7][8][9][10]
Specificity:
This compound has been shown to be selective for NAPE-PLD over other zinc-dependent enzymes such as carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme at concentrations up to 50 µM. While this indicates a good degree of selectivity, it is crucial to consider potential off-target effects in any experimental design.
RNAi: A Genetic Approach for NAPE-PLD Depletion
RNA interference provides a potent method to reduce the cellular levels of NAPE-PLD protein by targeting its mRNA for degradation. This approach is particularly useful for studying the long-term consequences of reduced NAPE-PLD expression.
Knockdown Efficiency:
The efficiency of siRNA-mediated knockdown of NAPE-PLD can be significant. For instance, studies in human neuroblastoma SH-SY5Y cells have demonstrated a substantial reduction in both NAPE-PLD mRNA and protein levels following siRNA transfection. While specific knockdown percentages can vary depending on the cell type, siRNA sequence, and transfection efficiency, it is generally accepted that a knockdown of over 50% is achievable and can produce a biological phenotype.[11]
Off-Target Effects:
A major consideration for all RNAi experiments is the potential for off-target effects, where the siRNA unintendedly silences other genes with partial sequence complementarity.[2][3][4][5][6] These effects are often mediated by the "seed region" of the siRNA. To mitigate this, it is essential to use the lowest effective siRNA concentration and to validate findings with at least two different siRNA sequences targeting different regions of the NAPE-PLD mRNA.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language.
Caption: NAPE-PLD signaling pathway and alternative NAE biosynthesis routes.
Caption: Comparative experimental workflows for this compound and RNAi studies.
Experimental Protocols
Protocol 1: NAPE-PLD Inhibition using this compound in Cultured Cells
Objective: To acutely inhibit NAPE-PLD activity in a cell-based assay. This protocol is based on methods used for HEK293 cells.
Materials:
-
HEK293 cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for downstream analysis (e.g., LC-MS for lipidomics)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solution: Prepare a working solution of this compound in complete culture medium. For example, to achieve a final concentration of 50 µM, dilute the DMSO stock solution accordingly. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours). The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.
-
Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS and lyse them. The cell lysate can then be used for downstream analyses, such as quantifying NAPE and NAE levels by LC-MS to confirm the inhibitory effect of this compound.
Protocol 2: NAPE-PLD Knockdown using siRNA in Cultured Cells
Objective: To reduce the expression of NAPE-PLD protein in a cell-based assay. This is a general protocol and should be optimized for the specific cell line and siRNA used.
Materials:
-
HEK293 or SH-SY5Y cells (or other cell line of interest)
-
Complete culture medium
-
Validated siRNA targeting human NAPE-PLD (at least two different sequences are recommended for validation)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Reagents for knockdown validation (qRT-PCR primers for NAPE-PLD and a housekeeping gene, and an antibody against NAPE-PLD for Western blotting)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, dilute the desired amount of NAPE-PLD siRNA (e.g., 10-50 nM final concentration) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
qRT-PCR: Harvest a portion of the cells, extract total RNA, and perform qRT-PCR to quantify the reduction in NAPE-PLD mRNA levels compared to cells transfected with the non-targeting control siRNA.
-
Western Blot: Lyse the remaining cells and perform Western blot analysis to confirm the reduction in NAPE-PLD protein levels.
-
-
Phenotypic Analysis: Once knockdown is confirmed, the cells can be used for downstream functional assays.
Conclusion: Making the Right Choice
The decision to use this compound or RNAi for NAPE-PLD knockdown studies depends on the specific research question.
-
For studying the acute and reversible roles of NAPE-PLD enzymatic activity , the small molecule inhibitor This compound is the superior choice. Its rapid onset and reversibility allow for precise temporal control over NAPE-PLD function.
-
For investigating the long-term consequences of NAPE-PLD depletion and for studies where protein scaffolding functions may be relevant , RNAi is the more appropriate method. However, careful validation with multiple siRNA sequences is crucial to control for off-target effects.
References
- 1. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 3. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endocannabinoids in Feeding Behavior and Energy Homeostasis - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Advantages of ARN19874 in Specific Research Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators, has been significantly advanced by the development of selective inhibitors. Among these, ARN19874 has emerged as a foundational tool. This guide provides an objective comparison of this compound with other available alternatives, supported by experimental data, to assist researchers in selecting the most appropriate tool for their specific research models.
Performance Comparison of NAPE-PLD Inhibitors
This compound is a selective, reversible, and uncompetitive inhibitor of NAPE-PLD. While it was the first selective small-molecule inhibitor to be characterized,[1][2] several other compounds with varying potencies and specificities have since been identified. The following table summarizes the in vitro potency of this compound in comparison to other notable NAPE-PLD inhibitors.
| Compound | Type | IC50 (in vitro) | Key Characteristics |
| This compound | Quinazoline Sulfonamide | ~34 µM | First selective, reversible, uncompetitive small-molecule inhibitor. |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | ~68 µM | Also a potent ligand for the TGR5 receptor, limiting its selectivity as a NAPE-PLD inhibitor.[3][4][5] |
| Hexachlorophene | Dichlorophene | ~2 µM | Identified through high-throughput screening; significantly more potent than this compound in vitro.[3][4][5][6] |
| Bithionol | Dichlorophene | ~2 µM | Similar to Hexachlorophene, a potent inhibitor identified from a chemical library screen.[3][4][5][6] |
| LEI-401 | Novel Compound | 0.16 µM | A highly potent inhibitor, demonstrating significantly greater in vitro efficacy than this compound.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Provided below are protocols for key experiments utilized in the assessment of NAPE-PLD inhibitors.
In Vitro NAPE-PLD Inhibition Assay (Fluorescence-Based)
This assay is commonly used for high-throughput screening and determination of inhibitor potency (IC50 values).
Materials:
-
Recombinant mouse NAPE-PLD enzyme
-
Fluorescence-quenched NAPE analog substrate (e.g., PED-A1 or flame-NAPE)[3][4][5][6]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (e.g., this compound, alternatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the recombinant NAPE-PLD enzyme to each well.
-
Add the test compounds at various concentrations to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the fluorescent NAPE substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence corresponds to NAPE-PLD activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.
Cellular NAPE-PLD Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit intracellular NAPE-PLD activity.
Materials:
-
HEK293 cells endogenously expressing NAPE-PLD[7]
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Cell lysis buffer
-
Method for measuring NAPE levels (e.g., liquid chromatography-mass spectrometry, LC-MS)
Procedure:
-
Culture HEK293 cells to a suitable confluency in multi-well plates.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the lipids.
-
Quantify the intracellular levels of N-acylphosphatidylethanolamines (NAPEs) using LC-MS.
-
An effective intracellular NAPE-PLD inhibitor will lead to an accumulation of NAPEs compared to the vehicle-treated cells.[1][7]
Visualizing the Landscape of NAPE-PLD Research
Diagrams are provided below to illustrate the NAPE-PLD signaling pathway and a typical experimental workflow for inhibitor assessment.
Caption: The NAPE-PLD signaling pathway, a key route for the biosynthesis of N-acyl-ethanolamines.
Caption: A typical experimental workflow for the evaluation of NAPE-PLD inhibitors.
Concluding Remarks
This compound remains a valuable tool for studying NAPE-PLD, particularly due to its well-characterized nature as the first selective inhibitor. However, for researchers requiring higher potency in their experimental models, newer alternatives such as the dichlorophenes (hexachlorophene and bithionol) and LEI-401 offer significant advantages in terms of their lower IC50 values. The choice of inhibitor should be guided by the specific requirements of the research model, including the desired potency, the context of cellular or in vivo systems, and potential off-target effects. This guide aims to provide the necessary comparative data to make an informed decision for advancing research in the field of lipid signaling.
References
- 1. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Review of Selective NAPE-PLD Inhibitors for Researchers and Drug Development Professionals
In the intricate landscape of lipid signaling, N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) has emerged as a critical enzyme in the biosynthesis of N-acylethanolamines (NAEs).[1][2] NAEs, a class of bioactive lipids including the endocannabinoid anandamide, are implicated in a wide array of physiological processes such as pain, inflammation, appetite, and mood regulation.[2][3] Consequently, the development of selective NAPE-PLD inhibitors is a burgeoning area of research, offering potential therapeutic avenues for a variety of disorders. This guide provides a comparative overview of key selective NAPE-PLD inhibitors, presenting available experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Comparison of Selective NAPE-PLD Inhibitors
Several small molecules have been identified as selective inhibitors of NAPE-PLD. The following table summarizes the quantitative data for some of the most well-characterized compounds. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Chemical Class | Target Species | IC50 | Ki | Assay Type | Reference |
| LEI-401 | Pyrimidine derivative | Human | 27 nM (IC50) | 27 nM | Fluorescence-based (PED6) | [2][3] |
| Mouse | 180 nM (Ki) | - | Fluorescence-based (PED6) | [2] | ||
| ARN19874 | Quinazoline sulfonamide | Human | ~34 µM | - | Not specified | [1][4] |
| Hexachlorophene (B1673135) | Dichlorophene | Mouse | ~2 µM | - | Fluorescence-based (PED-A1) | [5][6] |
| Bithionol (B75329) | Dichlorophene | Mouse | ~2 µM | - | Fluorescence-based (PED-A1) | [5][6] |
NAPE-PLD Signaling Pathway
NAPE-PLD is a key enzyme in the canonical pathway for NAE biosynthesis. The process begins with the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE). NAPE-PLD then catalyzes the hydrolysis of NAPE to produce NAEs and phosphatidic acid (PA).[1] However, it is crucial to recognize the existence of NAPE-PLD-independent pathways for NAE formation, which can influence the cellular response to NAPE-PLD inhibition.[1][7]
Experimental Protocols
The identification and characterization of selective NAPE-PLD inhibitors rely on robust and reproducible experimental assays. Below are detailed methodologies for two key experimental approaches.
Fluorescence-Based High-Throughput Screening (HTS) for NAPE-PLD Activity
This method is widely used for the initial screening of large compound libraries to identify potential NAPE-PLD inhibitors.
-
Principle: The assay utilizes a fluorogenic NAPE analog, such as PED6 (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine) or PED-A1. In its intact form, the fluorescence of the BODIPY fluorophore is quenched by the dinitrophenyl group. Upon hydrolysis by NAPE-PLD, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant human or mouse NAPE-PLD enzyme
-
Fluorogenic substrate (e.g., PED6 or PED-A1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Dispense a small volume of test compound solution or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add a solution of recombinant NAPE-PLD enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for BODIPY) over time using a fluorescence plate reader.
-
Calculate the rate of reaction from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each test compound relative to the vehicle control.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
LC-MS/MS-Based Quantification of NAEs and NAPEs
This highly sensitive and specific method is used to confirm the on-target activity of inhibitors in a more physiological context, such as in cell lysates or tissue homogenates.
-
Principle: This assay measures the enzymatic conversion of a synthetic or endogenous NAPE substrate to its corresponding NAE product. Stable isotope-labeled internal standards are used for accurate quantification.
-
Materials:
-
Cell lysates or tissue homogenates containing NAPE-PLD
-
NAPE substrate (e.g., N-palmitoyl-PE)
-
Internal standards (e.g., deuterated NAEs and NAPEs)
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Procedure:
-
Incubate cell lysates or tissue homogenates with the NAPE substrate in the presence of the test inhibitor or vehicle control for a specific time at 37°C.
-
Stop the reaction by adding a cold organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) containing the internal standards.
-
Perform a lipid extraction (e.g., Folch extraction).
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Separate the lipids using a suitable chromatography column (e.g., C18 reverse-phase).
-
Detect and quantify the specific NAE product and remaining NAPE substrate using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the amount of product formed and determine the inhibitory effect of the compound.
-
Logical Comparison of Inhibitor Characteristics
The identified selective NAPE-PLD inhibitors can be compared based on several key characteristics that are important for their application in research and potential therapeutic development.
Conclusion
The development of selective NAPE-PLD inhibitors has provided valuable pharmacological tools to dissect the complex roles of NAEs in health and disease. LEI-401 stands out as a potent and CNS-active inhibitor, demonstrating in vivo efficacy.[2][3] this compound, though less potent, serves as a useful tool compound for in vitro studies.[4] Dichlorophenes like hexachlorophene and bithionol offer an alternative chemical scaffold but may have off-target effects that require careful consideration.[5][6][8] The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective NAPE-PLD inhibitors, paving the way for novel therapeutic strategies targeting the endocannabinoid system and beyond.[9] Researchers are encouraged to carefully consider the specific requirements of their experimental systems when selecting an appropriate NAPE-PLD inhibitor.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bithionol Potently Inhibits Human Soluble Adenylyl Cyclase through Binding to the Allosteric Activator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LEI-401: NAPE-PLD Inhibitor Model Study | PDF | Receptor (Biochemistry) | Amide [scribd.com]
Unraveling the Mechanism of ARN19874: A Guide to its Uncompetitive Inhibition of NAPE-PLD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ARN19874, a selective and reversible inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), with other known inhibitors. We present experimental data and protocols to confirm its uncompetitive mechanism of action, offering valuable insights for researchers in pharmacology and drug discovery.
Executive Summary
Comparison of NAPE-PLD Inhibitors
The landscape of NAPE-PLD inhibitors is varied, with compounds exhibiting different potencies and mechanisms of action. This compound distinguishes itself through its uncompetitive inhibition profile. The following table summarizes the key characteristics of this compound in comparison to other notable NAPE-PLD inhibitors.
| Inhibitor | Target Enzyme | IC50 / Ki | Mechanism of Action | Reference |
| This compound | NAPE-PLD | ~34 μM (IC50) | Uncompetitive, Reversible | [1][2] |
| LEI-401 | NAPE-PLD | 0.86 μM (IC50) | Not specified | [3] |
| Desketoraloxifene analog | NAPE-PLD | 67 μM (IC50) | Not specified | [2] |
| Lithocholic acid | NAPE-PLD | Not specified | Not specified | [2] |
| Bithionol | NAPE-PLD | Not specified | Selective | [4] |
Mechanism of Action: Uncompetitive Inhibition
Uncompetitive inhibition is a distinct form of enzyme inhibition where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to product.
A key characteristic of uncompetitive inhibition is the parallel lines observed in a Lineweaver-Burk plot, which graphically represents the kinetics of enzyme inhibition. This parallelism signifies a decrease in both Vmax and Km at the same ratio.
Below is a diagram illustrating the uncompetitive inhibition pathway of NAPE-PLD by this compound.
Caption: Uncompetitive inhibition of NAPE-PLD by this compound.
Experimental Data: Lineweaver-Burk Plot
The uncompetitive inhibition mechanism of this compound is confirmed by kinetic studies that demonstrate a decrease in both Vmax and Km. The following Lineweaver-Burk plot illustrates the parallel lines characteristic of this inhibition type, based on hypothetical data consistent with the findings for this compound.
Caption: Lineweaver-Burk plot illustrating uncompetitive inhibition.
Experimental Protocols
The following is a generalized protocol for an in vitro NAPE-PLD inhibition assay, based on methodologies used for characterizing inhibitors like this compound.
Objective:
To determine the inhibitory effect of a compound on NAPE-PLD activity.
Materials:
-
Purified recombinant human NAPE-PLD
-
NAPE substrate (e.g., N-palmitoyl-NBD-PE)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM CaCl2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplates (black, flat-bottom for fluorescence assays)
-
Fluorescence plate reader or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Enzyme Preparation: Dilute the purified NAPE-PLD to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the NAPE-PLD enzyme solution.
-
Inhibitor Incubation: Add the diluted test compound or vehicle (DMSO) to the wells containing the enzyme. Incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NAPE substrate to each well.
-
Signal Detection:
-
Fluorescence-based assay: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
LC-MS-based assay: After a specific reaction time, quench the reaction (e.g., by adding a stop solution) and analyze the formation of the product by LC-MS.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
For mechanism of action studies, perform the assay at various substrate concentrations in the presence and absence of the inhibitor to determine Vmax and Km values. Plot the data using a Lineweaver-Burk plot.
-
Experimental Workflow Diagram
Caption: Workflow for NAPE-PLD Inhibition Assay.
Conclusion
The available evidence strongly supports the classification of this compound as a reversible and uncompetitive inhibitor of NAPE-PLD. Its distinct mechanism of action, targeting the enzyme-substrate complex, provides a valuable tool for studying the physiological and pathological roles of the NAPE-PLD pathway. Further investigation into the structure-activity relationship of this compound and its analogs may lead to the development of more potent and selective modulators of this important enzyme.
References
- 1. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of ARN19874: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary diagnostic or therapeutic use.
Researchers and laboratory personnel handling ARN19874 must observe rigorous safety protocols and adhere to institutional and regulatory guidelines for the disposal of chemical waste. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the manufacturer, Cayman Chemical, advises that the substance should be treated as hazardous.[1][2][3][4] Standard procedures for the disposal of hazardous research chemicals should therefore be strictly followed.
This compound is a selective inhibitor of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD).[5] It is supplied as a crystalline solid and is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][5] Due to the lack of comprehensive public hazard data, a cautious approach to its disposal is essential to ensure the safety of personnel and the environment.
Summary of Key Information
The following table summarizes essential data for the safe handling and disposal of this compound.
| Parameter | Value | Source |
| Chemical Name | 1,2,3,4-tetrahydro-2,4-dioxo-N-[4-(4-pyridinyl)phenyl]-6-quinazolinesulfonamide | [1][5] |
| CAS Number | 2190502-57-7 | [1][5] |
| Molecular Formula | C₁₉H₁₄N₄O₄S | [1][5] |
| Formulation | Crystalline solid | [1][5] |
| Solubility | DMSO (~1 mg/ml) | [1][5] |
| Storage | -20°C | [1] |
| Hazard Statement | Should be considered hazardous until further information is available. | [1][2][3][4] |
Experimental Protocols: Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound and associated waste. This protocol is based on general best practices for hazardous laboratory waste management.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound or its waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound, along with any materials contaminated with the solid (e.g., weighing paper, pipette tips, contaminated gloves), in a designated hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect solutions of this compound (e.g., in DMSO) in a separate, designated hazardous liquid waste container.
-
Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Ensure the liquid waste container is stored in secondary containment to prevent spills.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
3. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (1,2,3,4-tetrahydro-2,4-dioxo-N-[4-(4-pyridinyl)phenyl]-6-quinazolinesulfonamide)".
-
Indicate the approximate concentration and volume of the waste.
-
Include the date the waste was first added to the container.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Keep containers closed at all times, except when adding waste.
-
Segregate the waste from incompatible materials.
5. Disposal Request:
-
Once a waste container is full or is no longer needed, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Context for the absence of a signaling pathway diagram.
References
Essential Safety and Logistical Information for Handling ARN19874
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, operation, and disposal of ARN19874, a selective inhibitor of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD). Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,2,3,4-tetrahydro-2,4-dioxo-N-[4-(4-pyridinyl)phenyl]-6-quinazolinesulfonamide | [1] |
| CAS Number | 2190502-57-7 | [1] |
| Molecular Formula | C₁₉H₁₄N₄O₄S | [1] |
| Molecular Weight | 394.4 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO (approx. 1 mg/ml) | [2] |
| IC₅₀ for NAPE-PLD | ~34 µM | [3] |
| Storage Temperature | -20°C | [2] |
Health and Safety Information
This compound is a potent research chemical. Until a comprehensive toxicological profile is available, it should be treated as a hazardous substance.[2] Direct contact with the skin, eyes, and respiratory tract must be avoided. Ingestion and inhalation are also potential routes of exposure and must be prevented.[2]
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory when handling this compound. The following equipment must be worn at all times:
-
Eye Protection : Chemical safety goggles or a face shield are required.
-
Hand Protection : Nitrile or other chemically resistant gloves are essential. Double gloving is recommended, especially when handling the pure compound.
-
Body Protection : A laboratory coat must be worn and fully fastened. For procedures with a higher risk of contamination, disposable gowns are advised.
-
Respiratory Protection : When handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure, a properly fitted respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Before weighing, ensure the work area is clean and decontaminated.
-
Use dedicated spatulas and weighing boats. Disposable equipment is preferred to prevent cross-contamination.
2. Solution Preparation:
-
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2]
-
When preparing a stock solution, add the solvent to the weighed solid slowly to avoid splashing.
-
The product information sheet from the supplier indicates that warming and sonication may be required to achieve a concentration of approximately 1 mg/ml in DMSO.[2]
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
3. Use in Experiments:
-
When diluting the stock solution for experiments, perform the dilutions in a chemical fume hood.
-
Handle all solutions containing this compound with the same level of caution as the solid compound.
-
After use, decontaminate all non-disposable equipment that has come into contact with this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
1. Solid Waste:
-
This includes contaminated gloves, weighing boats, paper towels, and any other disposable items.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
2. Liquid Waste:
-
This includes unused stock solutions, experimental media containing this compound, and solvents used for decontamination.
-
Collect all liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the solvents used.
-
Do not mix incompatible waste streams.
3. Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Ensure that all waste containers are properly labeled with the contents, including the full chemical name of this compound and any solvents.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Protocols and Visualizations
NAPE-PLD Signaling Pathway
This compound is an inhibitor of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD).[1][3] This enzyme is involved in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of NAPE-PLD and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on NAPE-PLD in an in vitro setting.
Caption: General workflow for an in vitro NAPE-PLD inhibition assay using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
